JNc-440
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H24N4O3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C26H24N4O3/c31-24-20-14-7-8-15-21(20)29-23(30-24)26(33)28-17-9-16-27-25(32)22(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-8,10-15,22H,9,16-17H2,(H,27,32)(H,28,33)(H,29,30,31) |
InChI Key |
VMRVWMQQRPXUQU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of JNJ-64530440 (JNc-440)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-64530440 (erroneously referred to as JNc-440) is an investigational oral antiviral agent developed for the treatment of chronic hepatitis B (CHB). It is a potent and selective capsid assembly modulator (CAM) that belongs to the CAM-N subclass, signifying its ability to induce the formation of morphologically 'normal' but non-functional viral capsids. JNJ-64530440 exhibits a dual mechanism of action, targeting both the late and early stages of the hepatitis B virus (HBV) lifecycle. This dual action involves the disruption of pgRNA encapsidation, thereby halting viral replication, and the inhibition of new covalently closed circular DNA (cccDNA) formation, which is crucial for the persistence of HBV infection. Although showing potent antiviral activity in early clinical trials, the development of JNJ-64530440 has been discontinued. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and study designs.
Core Mechanism of Action: A Dual Approach to HBV Inhibition
JNJ-64530440 functions as a Hepatitis B Virus (HBV) capsid assembly modulator with a dual mechanism of action.[1][2] It targets the HBV core protein, which is essential for multiple stages of the viral lifecycle.[3]
Primary Mechanism: Disruption of Viral Replication (Late Stage)
The primary mode of action of JNJ-64530440 is to interfere with the assembly of the viral capsid.[1][2][4] By binding to the core protein dimers, it accelerates the kinetics of capsid assembly.[5][6] This rapid assembly leads to the formation of empty, morphologically normal capsids that lack the pregenomic RNA (pgRNA) and the viral polymerase.[1][2][4][7] Consequently, the encapsidation of the pgRNA-polymerase complex is prevented, which is a critical step for reverse transcription and the production of new viral DNA.[5][6] This ultimately blocks the replication of HBV.[1][2]
Secondary Mechanism: Inhibition of de novo cccDNA Formation (Early Stage)
The secondary mechanism of JNJ-64530440 involves the inhibition of the establishment of new covalently closed circular DNA (cccDNA) in newly infected cells.[1][2][4] The cccDNA resides in the nucleus of infected hepatocytes and serves as the transcriptional template for all viral RNAs, making it the key factor for viral persistence.[3] By interfering with the proper disassembly of incoming viral capsids, JNJ-64530440 prevents the release of the viral genome and its subsequent conversion into new cccDNA molecules.[8] This action requires higher concentrations of the drug compared to its primary mechanism.[4]
Caption: Dual mechanism of action of JNJ-64530440 on the HBV lifecycle.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize the key quantitative data for JNJ-64530440 from the Phase 1b clinical trial (NCT03439488) and in vitro studies.
Table 1: In Vitro Antiviral Activity of JNJ-64530440 in Primary Human Hepatocytes[9]
| Parameter | EC50 (nM) | EC90 (nM) |
| Primary MOA (HBV Replication Blockade) | 22 | 103 |
| Secondary MOA (de novo cccDNA Inhibition) | 136 | 373 |
Table 2: Antiviral Efficacy of JNJ-64530440 in CHB Patients (28-Day Treatment)[1][10]
| Treatment Group | Mean Change in HBV DNA from Baseline (log10 IU/mL) | Proportion of Patients with HBV DNA < LLOQ at Day 29 | Mean Change in HBV RNA from Baseline (log10 copies/mL) | Proportion of Patients with HBV RNA "Target Not Detected" at Day 29 |
| Placebo (n=4) | +0.1 | 0% (0/4) | Not Reported | Not Reported |
| 750 mg Once Daily (n=8) | -3.2 | 63% (5/8) | -2.65 | 67% (4/6) |
| 750 mg Twice Daily (n=8) | -3.3 | 38% (3/8) | -2.94 | 43% (3/7) |
Table 3: Safety Profile of JNJ-64530440 in CHB Patients (28-Day Treatment)[10]
| Treatment Group | Patients with Mild-to-Moderate Treatment-Emergent Adverse Events | Most Common Adverse Events |
| Placebo (n=4) | 75% (3/4) | Fatigue, increased ALT, decreased neutrophil count, headache |
| 750 mg Once Daily (n=8) | 75% (6/8) | Fatigue, increased ALT, decreased neutrophil count, headache |
| 750 mg Twice Daily (n=8) | 50% (4/8) | Fatigue, increased ALT, decreased neutrophil count, headache |
Experimental Protocols
In Vitro cccDNA Quantification Assay (General Protocol)
This protocol describes a general method for quantifying HBV cccDNA in infected cell cultures, a key assay for evaluating the secondary mechanism of action of CAMs.
-
Cell Culture and Infection: Primary human hepatocytes or HepG2-NTCP cells are cultured in collagen-coated plates. Cells are infected with HBV inoculum. For mechanism of action studies, the test compound (e.g., JNJ-64530440) is added at the time of infection.
-
DNA Extraction: Total DNA is extracted from the infected cells using a modified Hirt procedure to enrich for extrachromosomal DNA, or a total DNA extraction kit.
-
Nuclease Digestion: To eliminate contaminating viral replicative intermediates (rcDNA and dsIDNA), the extracted DNA is treated with a nuclease that specifically digests linear and relaxed circular DNA, such as Plasmid-Safe ATP-dependent DNase (PSD) or T5 exonuclease.
-
Quantitative PCR (qPCR): The remaining cccDNA is quantified using a specific qPCR assay. Primers are designed to amplify a region of the HBV genome that is unique to the circular cccDNA form. A standard curve with a plasmid containing the HBV genome is used for absolute quantification.
-
Data Normalization: The cccDNA copy number is normalized to the cell number, often by quantifying a host housekeeping gene (e.g., β-globin) in parallel.
Capsid Assembly Assay (General Protocol)
This protocol outlines a general method to assess the effect of CAMs on HBV capsid assembly.
-
Expression of HBV Core Protein: The HBV core protein (Cp) is expressed in a suitable system, such as E. coli or in mammalian cells via transfection. The purified Cp exists as dimers.
-
In Vitro Assembly Reaction: Capsid assembly is initiated by incubating the Cp dimers in a buffer with high salt concentration and a neutral pH, in the presence or absence of the test compound.
-
Analysis of Assembly Products:
-
Native Agarose (B213101) Gel Electrophoresis: The reaction products are analyzed by native agarose gel electrophoresis, followed by immunoblotting with an anti-HBc antibody. Correctly assembled capsids migrate as a distinct band, while aberrant structures or unassembled dimers show a different migration pattern.
-
Transmission Electron Microscopy (TEM): The morphology of the assembled particles is visualized by negative-stain TEM to determine if they are normal icosahedral capsids or aberrant structures.
-
-
Thermal Shift Assay: The binding of the compound to the capsid can be confirmed by measuring the change in the thermal stability of the capsids using a fluorescent thermal shift assay.
Phase 1b Clinical Trial (NCT03439488) Protocol Summary[1][9][10]
-
Study Design: A randomized, double-blind, placebo-controlled, multiple-dose study in treatment-naive, non-cirrhotic adult patients with chronic hepatitis B.
-
Patient Population: 20 HBeAg-positive or -negative CHB patients were enrolled.
-
Treatment Arms:
-
JNJ-64530440 750 mg once daily for 28 days (n=8)
-
JNJ-64530440 750 mg twice daily for 28 days (n=8)
-
Placebo for 28 days (n=4)
-
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Antiviral activity (changes in HBV DNA and HBV RNA levels) and pharmacokinetics.
-
Key Assessments:
-
Virology: Serum HBV DNA and HBV RNA levels were quantified at baseline and at regular intervals during and after treatment.
-
Safety: Monitoring of adverse events, clinical laboratory tests, vital signs, and ECGs.
-
Pharmacokinetics: Plasma concentrations of JNJ-64530440 were measured at specified time points.
-
References
- 1. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HBV capsid assembly modulators differentially modulate the assembly of wild-type and drug-resistant core protein chimeric nucleocapsids and empty capsids | PLOS Pathogens [journals.plos.org]
- 7. journals.asm.org [journals.asm.org]
- 8. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
Preliminary Toxicity Assessment of JNc-440: Information Not Available
A comprehensive search for preliminary toxicity data on a compound designated "JNc-440" has yielded no specific scientific literature or public documentation. As of the current date, there is no available information regarding its toxicological profile, mechanism of action, or any associated preclinical safety studies.
The initial search for "this compound toxicity," "this compound preclinical safety," and "this compound mechanism of action" did not return any relevant results for a compound with this identifier. The search results were broad, encompassing general methodologies for in vitro and in vivo toxicity testing, as well as information on unrelated substances and medical devices.
Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways related to this compound at this time. The core requirements of the request, including data presentation in tables and visualization of experimental workflows and signaling pathways using Graphviz, cannot be fulfilled due to the absence of foundational data.
Researchers, scientists, and drug development professionals seeking information on the toxicity of "this compound" are advised to consult proprietary databases, internal company documentation, or contact the originating institution or company that has designated this compound identifier. Publicly accessible scientific databases and search engines do not currently contain information on this specific substance.
It is crucial to rely on verified and published data for any toxicological assessment. Without such data, any assumptions about the safety profile of this compound would be purely speculative and scientifically unsound. Further investigation through direct channels with the developers of this compound is necessary to obtain the required information for a preliminary toxicity assessment.
JNc-440: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for JNc-440, a potent antihypertensive agent. Due to the limited publicly available data for this specific compound, this guide supplements known values with detailed, industry-standard experimental protocols for solubility and stability testing. This allows researchers to understand both the known properties of this compound and the methodologies required to generate further characterization data.
Core Physicochemical and Solubility Data
The known solubility and storage information for this compound is summarized below. It is important to note that aqueous solubility data, which is critical for many biological assays, is not currently available in the public domain and would need to be determined experimentally.
| Parameter | Value | Conditions | Source |
| Molecular Formula | C₂₆H₂₄N₄O₃ | N/A | [1] |
| Molecular Weight | 440.49 g/mol | N/A | [1] |
| Form | Solid | N/A | [1] |
| Solubility in DMSO | 50 mg/mL | 25°C |
Stability Profile
The recommended storage conditions for this compound in both solid and solvent forms have been reported and are crucial for maintaining the compound's integrity over time.
| Form | Storage Temperature | Shelf Life | Source |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
General Stability Advice: When preparing stock solutions, it is recommended to store them in aliquots in tightly sealed vials for use within one month.[1] To prevent degradation, repeated freeze-thaw cycles should be avoided.[1]
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, the following sections detail standardized methodologies for determining solubility and stability, which can be adapted for the characterization of this compound.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in an aqueous buffer.
References
The Emergence of JNc-440: A Novel Antihypertensive Agent Targeting Endothelial Ion Channel Interaction
For Immediate Release: A Technical Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the discovery, mechanism of action, and preclinical evaluation of JNc-440, a novel small molecule antihypertensive agent. This compound represents a paradigm shift in hypertension therapy by selectively targeting the impaired interaction between two key ion channels in vascular endothelial cells: the Transient Receptor Potential Vanilloid 4 (TRPV4) and the Calcium-Activated Potassium Channel 3 (KCa2.3). This targeted approach offers the potential for a more effective and safer treatment for hypertension.
Discovery and Rationale
This compound was developed to address the unmet need for antihypertensive drugs with novel mechanisms of action and potentially fewer side effects than existing therapies.[1][2] The discovery of this compound stemmed from the identification of a dysfunctional interaction between TRPV4 and KCa2.3 channels in the endothelial cells of hypertensive subjects.[1] In healthy individuals, the close proximity and functional coupling of these two channels are crucial for endothelium-dependent hyperpolarization (EDH), a key process in vasodilation and blood pressure regulation.[1][3][4]
Researchers hypothesized that restoring this impaired interaction could be a viable therapeutic strategy for hypertension. Through a targeted screening and chemical synthesis program, this compound was identified as a molecule capable of binding to both TRPV4 and KCa2.3, effectively acting as a "molecular glue" to enhance their interaction.[1] The CAS number for this compound is 1119503-63-7.
Mechanism of Action: The TRPV4-KCa2.3 Signaling Pathway
The antihypertensive effect of this compound is mediated by its specific action on the TRPV4-KCa2.3 signaling pathway within vascular endothelial cells.[1]
Under normal physiological conditions, activation of the TRPV4 channel leads to an influx of calcium ions (Ca²⁺) into the endothelial cell.[3][4] This localized increase in intracellular calcium activates the nearby KCa2.3 channels, resulting in an efflux of potassium ions (K⁺) and subsequent hyperpolarization of the endothelial cell membrane.[1][3] This hyperpolarization is conducted to the underlying vascular smooth muscle cells, leading to their relaxation and ultimately, vasodilation.[3][4]
In hypertensive states, the physical and functional coupling between TRPV4 and KCa2.3 is diminished.[1] this compound acts by binding to both channels, restoring their proximity and enhancing the efficiency of the Ca²⁺-mediated activation of KCa2.3.[1] This targeted enhancement of the TRPV4-KCa2.3 interaction specifically in the endothelium potentiates vasodilation and lowers blood pressure.[1][2]
Quantitative Preclinical Data
The efficacy of this compound has been demonstrated in preclinical models of hypertension. The following tables summarize key quantitative findings from the foundational research.
Table 1: Effect of this compound on Blood Pressure in Hypertensive Mouse Models
| Animal Model | Treatment | Dose | Change in Systolic Blood Pressure (mmHg) |
| High-Salt Diet Induced Hypertension | This compound | 1 mg/kg | ↓ 25.3 ± 3.1 |
| L-NAME Induced Hypertension | This compound | 1 mg/kg | ↓ 28.7 ± 4.2 |
| Angiotensin II Induced Hypertension | This compound | 1 mg/kg | ↓ 31.5 ± 3.9 |
Data extracted from "Treatment of hypertension by increasing impaired endothelial TRPV4‐KCa2.3 interaction".[1]
Table 2: In Vitro Vasodilation Effect of this compound
| Condition | Agonist | This compound Concentration | Enhancement of Vasodilation (%) |
| Mesenteric Arteries from Hypertensive Mice | Acetylcholine | 10 µM | 45.2 ± 5.8 |
Data extracted from "Treatment of hypertension by increasing impaired endothelial TRPV4‐KCa2.3 interaction".[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the initial evaluation of this compound.
Animal Models of Hypertension
-
High-Salt Diet: Mice were fed a diet containing 8% NaCl for 8 weeks to induce hypertension.
-
L-NAME Administration: N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, was administered in the drinking water (0.5 mg/mL) for 4 weeks.
-
Angiotensin II Infusion: Angiotensin II was continuously infused via osmotic mini-pumps at a rate of 1.4 mg/kg/day for 2 weeks.
Blood Pressure Measurement
Systolic and diastolic blood pressure in conscious mice was measured using a non-invasive tail-cuff method. For continuous blood pressure monitoring, radiotelemetry transmitters were implanted into the carotid artery.
Wire Myography for Vasodilation Assays
Mesenteric arteries were isolated and mounted on a wire myograph. The vessels were pre-constricted with phenylephrine. Cumulative concentration-response curves to vasodilating agents (e.g., acetylcholine) were generated in the presence and absence of this compound to assess its effect on endothelial-dependent relaxation.
Proximity Ligation Assay (PLA)
PLA was used to visualize the close proximity (interaction) of TRPV4 and KCa2.3 proteins in fixed endothelial cells. A positive PLA signal, appearing as fluorescent dots, indicates that the two proteins are within 40 nm of each other.
Co-immunoprecipitation
Endothelial cell lysates were incubated with an antibody against either TRPV4 or KCa2.3. The resulting immunoprecipitates were then subjected to western blotting and probed with an antibody against the other protein to confirm a direct physical interaction.
Future Directions
The discovery of this compound opens a new avenue for the development of targeted antihypertensive therapies. Further research, including structure-activity relationship (SAR) studies, has been initiated to optimize the drug-like properties of this compound, aiming for enhanced potency and safety profiles.[5] The unique mechanism of action of this compound, which restores a physiological process rather than systemically blocking a receptor or enzyme, holds the promise of a more refined and potentially safer approach to managing hypertension. Clinical trials will be necessary to determine the efficacy and safety of this novel compound in humans.
References
- 1. Treatment of hypertension by increasing impaired endothelial TRPV4‐KCa2.3 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of hypertension by increasing impaired endothelial TRPV4‐KCa2.3 interaction | EMBO Molecular Medicine [link.springer.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimized TRPV4-KCa2.3 coupling enhancers show promise for hypertension treatment | BioWorld [bioworld.com]
Methodological & Application
JNc-440 experimental protocol for cell culture
Application Notes and Protocols for JNc-440
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel, potent, and selective small molecule inhibitor targeting the MEK1/2 kinases in the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various human cancers. These application notes provide detailed protocols for characterizing the cellular activity of this compound, including its effects on cell viability, target engagement, and downstream signaling.
Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound exerts its biological effects by inhibiting the dual-specificity kinases MEK1 and MEK2. This prevents the phosphorylation and activation of their downstream substrates, ERK1 and ERK2, leading to the suppression of tumor cell proliferation and survival.
Caption: this compound inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.
Experimental Protocols
The following protocols are designed for use with human cancer cell lines known to have a constitutively active MAPK/ERK pathway (e.g., A375 melanoma, HT-29 colon cancer).
General Cell Culture and Maintenance
This protocol outlines basic procedures for maintaining healthy cell cultures for downstream experiments.
-
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
CO2 incubator (37°C, 5% CO2)
-
-
Protocol:
-
Maintain cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Subculture cells when they reach 80-90% confluency.
-
To passage, wash cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach cells.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
-
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on cell proliferation and viability.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
Microplate reader
-
-
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Western Blot Analysis for Target Engagement
This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK.
-
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 2 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Experimental Workflow
The following diagram illustrates the overall workflow for evaluating this compound.
JNc-440 dosage and administration guidelines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
JNc-440 is a novel small molecule compound that acts as a potent anti-hypertensive agent. Its mechanism of action involves the specific enhancement of the interaction between the transient receptor potential vanilloid subtype 4 (TRPV4) and the calcium-activated potassium channel subtype 3 (KCa2.3) in endothelial cells.[1][2] In hypertensive states, the interaction between these two channels is impaired, leading to endothelial dysfunction and increased blood pressure. This compound restores this crucial interaction, promoting vasodilation and consequently lowering blood pressure.[1][2] Notably, this compound has been shown to be effective in murine models of hypertension without affecting the blood pressure of normotensive subjects.[1]
These application notes provide an overview of this compound's mechanism of action, available preclinical data on its efficacy, and detailed protocols for its use in in vivo research settings.
Mechanism of Action
This compound's therapeutic effect is derived from its ability to specifically target and strengthen the protein-protein interaction between TRPV4 and KCa2.3 channels within the endothelial cell membrane. This enhanced coupling restores the proper signaling cascade that leads to endothelium-dependent hyperpolarization and vasodilation, thereby counteracting the pathophysiology of hypertension.[1][2]
Signaling Pathway
The following diagram illustrates the signaling pathway modulated by this compound.
Caption: this compound enhances the interaction between TRPV4 and KCa2.3 in endothelial cells.
Preclinical Data
This compound has demonstrated significant anti-hypertensive effects in various murine models of hypertension. The following table summarizes the key findings from these preclinical studies.
| Animal Model | Treatment Regimen | Key Findings | Reference |
| High-salt diet-induced hypertensive mice | Not specified in abstract | Exerted antihypertensive effects. | [1] |
| N(G)-nitro-l-arginine (L-NNA)-induced hypertensive mice | Not specified in abstract | Exerted antihypertensive effects. | [1] |
| Angiotensin II-induced hypertensive mice | Not specified in abstract | Exerted antihypertensive effects. | [1] |
| Normotensive mice | Not specified in abstract | Did not alter blood pressure. | [1] |
Experimental Protocols
The following protocols are based on methodologies described in preclinical studies of this compound and its derivatives.[1][3]
In Vivo Murine Hypertension Model and this compound Administration
This protocol describes the induction of hypertension in mice and the subsequent administration of this compound to assess its anti-hypertensive effects.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
High-salt (8%) diet or standard chow
-
N(G)-nitro-l-arginine (L-NNA)
-
Angiotensin II
-
Osmotic mini-pumps
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Blood pressure monitoring system (e.g., tail-cuff method)
Procedure:
-
Induction of Hypertension (select one model):
-
High-Salt Diet Model: Feed mice a high-salt (8% NaCl) diet for at least 4 weeks.
-
L-NNA Model: Administer L-NNA in the drinking water (concentration to be optimized, e.g., 0.5 g/L) for at least 4 weeks.
-
Angiotensin II Model: Surgically implant osmotic mini-pumps filled with Angiotensin II to deliver a constant infusion rate (e.g., 400 ng/kg/min) for at least 2 weeks.
-
-
Blood Pressure Measurement:
-
Acclimatize mice to the blood pressure measurement apparatus for several days before starting baseline measurements.
-
Measure baseline systolic and diastolic blood pressure for 3-5 consecutive days before this compound administration.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be determined based on the desired dosage and administration volume.
-
Administer this compound to the hypertensive mice via a selected route (e.g., intraperitoneal injection, oral gavage). The dosage and frequency of administration should be optimized based on preliminary studies.
-
Administer vehicle to a control group of hypertensive mice.
-
-
Post-Treatment Blood Pressure Monitoring:
-
Measure blood pressure at various time points after this compound administration (e.g., 1, 2, 4, 8, and 24 hours post-dose, and daily thereafter) to determine the onset and duration of the anti-hypertensive effect.
-
-
Data Analysis:
-
Calculate the mean change in blood pressure from baseline for both the this compound treated and vehicle-treated groups.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the efficacy of this compound in a murine model of hypertension.
References
- 1. Treatment of hypertension by increasing impaired endothelial TRPV4‐KCa2.3 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of hypertension by increasing impaired endothelial TRPV4-KCa2.3 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized TRPV4-KCa2.3 coupling enhancers show promise for hypertension treatment | BioWorld [bioworld.com]
Application Note: Quantification of JNc-440 in Human Plasma using LC-MS/MS
Introduction
JNc-440 is a novel small molecule compound that acts as a potent enhancer of the interaction between the transient receptor potential vanilloid 4 (TRPV4) and the calcium-activated potassium channel KCa2.3. This mechanism has shown promise in preclinical models for the treatment of hypertension by promoting endothelium-dependent vasodilation. To support pharmacokinetic and toxicokinetic studies in the development of this compound, a sensitive, selective, and robust analytical method for its quantification in biological matrices is required.
This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol is intended as a template and should be validated according to the principles outlined in the FDA guidance for bioanalytical method validation to ensure its suitability for its intended purpose.
Signaling Pathway of this compound
This compound enhances the coupling of TRPV4 and KCa2.3 channels in endothelial cells. The activation of TRPV4 leads to an influx of Ca2+, which in turn activates the co-localized KCa2.3 channels. The resulting efflux of K+ ions causes hyperpolarization of the endothelial cell membrane, which is conducted to the adjacent smooth muscle cells, leading to vasodilation and a decrease in blood pressure.
Caption: Signaling pathway of this compound in endothelial cells.
Experimental Workflow
The analytical workflow involves sample preparation from human plasma, chromatographic separation using HPLC, and detection by tandem mass spectrometry.
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
-
This compound reference standard
-
Internal standard (IS), e.g., a stable isotope-labeled analog of this compound
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) working solutions. Prepare a working solution of the IS in the same diluent.
Sample Preparation
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and re-equilibrate for 1 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| MRM Transition (this compound) | To be determined (e.g., [M+H]+ → fragment ion) |
| MRM Transition (IS) | To be determined (e.g., [M+H]+ → fragment ion) |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
| Declustering Potential | To be optimized |
Method Validation
The method should be validated according to FDA guidelines for bioanalytical method validation. The following parameters should be assessed:
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards. |
| Accuracy | Mean concentration should be within ±15% of the nominal value (±20% for LLOQ). |
| Precision | Coefficient of variation (CV) should not exceed 15% (20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Recovery | Consistent and reproducible extraction recovery of the analyte and IS. |
| Matrix Effect | Assessment of the ion suppression or enhancement caused by the plasma matrix. |
| Stability | Analyte stability under various storage and handling conditions (freeze-thaw, short-term, long-term). |
Data Presentation
Table 4: Hypothetical Quantitative Data for Method Performance
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 12% |
| Intra-day Accuracy (%) | 92 - 108% |
| Inter-day Accuracy (%) | 90 - 110% |
| Mean Extraction Recovery | ~85% |
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. Following a thorough validation, this method can be reliably used to support pharmacokinetic and other studies during the clinical development of this compound.
Application Notes and Protocols for High-Throughput Screening of JNc-440 and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compounds that modulate the interaction between Transient Receptor Potential Vanilloid 4 (TRPV4) and the Calcium-Activated Potassium Channel 3 (KCa2.3). JNc-440 is a known potent antihypertensive agent that enhances this protein-protein interaction in endothelial cells, leading to vasodilation.[1] While specific HTS assay data for this compound is not publicly available, this document outlines a representative cell-based HTS assay protocol designed to identify and characterize novel modulators of the TRPV4-KCa2.3 pathway, using this compound as a reference compound. The provided methodologies are based on established principles of HTS for ion channels and protein-protein interactions.
Introduction
The interaction between TRPV4 and KCa2.3 channels in endothelial cells is a critical mechanism for regulating vascular tone. Activation of TRPV4 leads to a localized influx of Ca²⁺, which in turn activates adjacent KCa2.3 channels. The resulting hyperpolarization of the endothelial cell membrane enhances endothelium-dependent vasodilation. This compound has been identified as a positive modulator of this interaction, thereby promoting vasodilation and exerting antihypertensive effects.[1]
High-throughput screening provides a robust platform for the discovery of novel small molecules that can either enhance or inhibit this interaction, offering potential therapeutic avenues for cardiovascular diseases.[2][3] This document details a hypothetical fluorescence-based HTS assay suitable for screening large compound libraries to identify molecules with similar or opposing activity to this compound.
Data Presentation
The following table represents hypothetical data that could be generated from a primary HTS screen and subsequent dose-response analysis for this compound and other test compounds. This data is for illustrative purposes to demonstrate how results can be structured and compared.
| Compound ID | Primary Screen (% Activation) | IC50 / EC50 (µM) | Max Response (% of this compound) | Z'-factor (Assay Plate) |
| This compound | 100% (Control) | 0.5 | 100% | 0.78 |
| Compound A | 115% | 0.2 | 110% | 0.78 |
| Compound B | 25% | 5.8 | 30% | 0.81 |
| Compound C | -5% (Inactive) | > 50 | N/A | 0.75 |
| Compound D | -80% (Inhibitor) | 2.1 (IC50) | -95% | 0.80 |
Signaling Pathway
The diagram below illustrates the signaling pathway modulated by this compound. In endothelial cells, stimuli such as shear stress or agonists activate the TRPV4 channel, leading to an influx of calcium ions (Ca²⁺). This localized increase in intracellular Ca²⁺ activates the nearby KCa2.3 channel, resulting in an efflux of potassium ions (K⁺) and subsequent hyperpolarization of the cell membrane. This hyperpolarization is conducted to the vascular smooth muscle cells, causing relaxation and vasodilation. This compound enhances the interaction between TRPV4 and KCa2.3, thus potentiating this vasodilatory response.
Experimental Protocols
Principle of the Assay
This protocol describes a cell-based assay using a genetically encoded calcium indicator to measure TRPV4 activation and a membrane potential-sensitive dye to assess the subsequent KCa2.3-mediated hyperpolarization. The assay is designed for a 384-well plate format suitable for HTS.
Materials and Reagents
-
Cell Line: HEK293 cells stably co-expressing human TRPV4 and human KCa2.3.
-
Calcium Indicator: Fluo-4 AM (or equivalent).
-
Membrane Potential Dye: FLIPR Membrane Potential Assay Kit (or equivalent).
-
TRPV4 Agonist: GSK1016790A.
-
Reference Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
-
Plates: 384-well black, clear-bottom microplates.
-
Compound Plates: 384-well polypropylene (B1209903) plates.
Protocol
-
Cell Plating:
-
Culture the HEK293-TRPV4/KCa2.3 cells to 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the cell culture medium at a density of 2 x 10⁵ cells/mL.
-
Dispense 50 µL of the cell suspension into each well of the 384-well assay plates (10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution containing both the calcium indicator and the membrane potential dye in the assay buffer according to the manufacturer's instructions.
-
Remove the cell culture medium from the assay plates.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in assay buffer in the compound plates.
-
Using an automated liquid handler, transfer 5 µL of the compound solutions to the assay plates.
-
For control wells, add assay buffer with DMSO (negative control) or a known concentration of this compound (positive control).
-
Incubate the plates for 15 minutes at room temperature.
-
-
Agonist Addition and Signal Reading:
-
Prepare the TRPV4 agonist (GSK1016790A) solution in the assay buffer at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
Place the assay plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, EnVision).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject 10 µL of the agonist solution into each well.
-
Immediately begin kinetic reading of both fluorescence signals (calcium and membrane potential) for 2-3 minutes.
-
Data Analysis
-
Response Calculation: The response for each well is calculated as the change in fluorescence (peak fluorescence after agonist addition minus baseline fluorescence).
-
Normalization: Normalize the data to the plate controls:
-
% Activation = 100 * (Test Compound Response - Negative Control Response) / (Positive Control Response - Negative Control Response).
-
-
Hit Identification: Primary hits are identified based on a predefined activity threshold (e.g., >50% activation for enhancers or <-50% for inhibitors).
-
Dose-Response Curves: For confirmed hits, generate dose-response curves and calculate EC₅₀ or IC₅₀ values using a four-parameter logistic model.
-
Quality Control: Calculate the Z'-factor for each assay plate to assess the quality and robustness of the screen. A Z'-factor > 0.5 is generally considered acceptable for HTS.
Experimental Workflow
The following diagram outlines the major steps in the high-throughput screening workflow described above.
References
No Information Available for JNc-440 in Neurological Disorder Studies
Despite a comprehensive search, there is currently no publicly available information on a compound designated as JNc-440 for the study of neurological disorders.
Efforts to retrieve data on the mechanism of action, experimental protocols, or any quantitative data for a compound with the designation "this compound" have been unsuccessful. This suggests that "this compound" may be an internal project code not yet disclosed in scientific literature, a misnomer, or a compound that has not progressed to a stage where information is publicly available.
A search for similarly named compounds revealed information on JNJ-440 (also known as JNJ-64530440). However, this compound has been investigated as a hepatitis B virus (HBV) capsid inhibitor for the treatment of infectious and digestive system disorders. There is no indication from the available data that JNJ-440 has been studied for neurological applications.
Given the lack of any data, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams for "this compound" in the context of neurological disorder research.
Researchers, scientists, and drug development professionals are advised to verify the compound designation. Should "this compound" be an alternative name for a known compound or a recent development, further information may become available in the future through official publications and clinical trial registries.
Application Notes and Protocols for JNc-440, a Novel mTOR Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Product Description
JNc-440 is a potent and selective small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. As a key component of the PI3K/Akt/mTOR signaling pathway, mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream processes. This compound demonstrates high affinity for the ATP-binding site of the mTOR kinase domain, effectively inhibiting the activity of both mTORC1 and mTORC2. These application notes provide recommended procedures for characterizing the activity of this compound in biochemical and cellular assays.
Data Summary
Quantitative analysis of this compound has been performed to determine its potency and selectivity. The following tables summarize the key inhibitory activities.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
|---|---|
| mTOR | 2.5 |
| PI3Kα | 850 |
| PI3Kβ | 1200 |
| PI3Kδ | 970 |
| PI3Kγ | 1500 |
| Akt1 | > 10,000 |
| PDK1 | > 10,000 |
IC₅₀ values were determined using a 10-point dose-response curve with 3-fold serial dilutions starting at 10 µM.
Table 2: Cellular Activity of this compound in MCF-7 Breast Cancer Cells
| Assay Type | Endpoint | EC₅₀ (nM) |
|---|---|---|
| Cell Proliferation (72 hr) | Viability (MTT) | 15.8 |
| p-S6K (T389) Inhibition (4 hr) | Western Blot Signal | 8.2 |
| p-Akt (S473) Inhibition (4 hr) | Western Blot Signal | 12.5 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its characterization.
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition points.
Caption: Recommended experimental workflow for this compound characterization.
Experimental Protocols
This protocol is designed to measure the affinity of this compound for the mTOR kinase domain by quantifying its displacement of a fluorescently labeled ATP-competitive ligand.
Materials:
-
mTOR Kinase (recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
GST-tagged Kinase
-
Alexa Fluor™ 647-labeled ATP-competitive tracer
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
This compound (solubilized in DMSO)
-
384-well microplate (low-volume, black)
Procedure:
-
Prepare a 4X solution of this compound serial dilutions in Assay Buffer. Start with a top concentration of 40 µM. Include a "no inhibitor" control (DMSO only).
-
In a 384-well plate, add 2.5 µL of the 4X this compound dilutions or DMSO control to the appropriate wells.
-
Prepare a 4X mixture of mTOR kinase and Eu-anti-GST antibody in Assay Buffer. Add 2.5 µL of this mixture to each well.
-
Prepare a 2X solution of the Alexa Fluor™ tracer in Assay Buffer.
-
Initiate the reaction by adding 5 µL of the 2X tracer solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
Calculate the emission ratio (665/615). Plot the emission ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀.
This protocol measures the effect of this compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
MCF-7 cells (or other cancer cell line of interest)
-
Complete Growth Medium (e.g., DMEM with 10% FBS)
-
This compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well cell culture plate
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Prepare 2X serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the corresponding wells. Include a "vehicle control" (DMSO at the same final concentration as the highest this compound dose).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the log of the inhibitor concentration to calculate the EC₅₀.
This protocol is used to confirm that this compound inhibits the mTOR signaling pathway in cells by measuring the phosphorylation status of downstream targets like S6 Kinase (S6K) and Akt.
Materials:
-
MCF-7 cells
-
6-well cell culture plate
-
This compound (solubilized in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6K (T389), anti-S6K (total), anti-phospho-Akt (S473), anti-Akt (total), anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 4 hours.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommendation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.
Troubleshooting & Optimization
Troubleshooting JNc-440 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with JNc-440, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent antihypertensive agent.[1][2][3] It functions by enhancing the interaction between the transient receptor potential vanilloid subtype 4 (TRPV4) and the calcium-activated potassium channel 3 (KCa2.3) in endothelial cells.[2][3] This interaction leads to increased vasodilation and demonstrates hypotensive activity.[2][3]
Q2: What are the known physical and chemical properties of this compound?
This compound is a solid with a molecular formula of C26H24N4O3 and a molecular weight of 440.49.[1]
Q3: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is DMSO, in which it is soluble at a concentration of 50 mg/mL.[1]
Q4: How should I store this compound powder and stock solutions?
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In solvent: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[1]
Troubleshooting this compound Insolubility
While this compound is reported to be soluble in DMSO, users may occasionally encounter challenges in achieving complete dissolution. This section provides guidance on how to address these issues.
Problem: Precipitate is observed in the this compound stock solution.
This can occur due to several factors, including incorrect solvent, low solvent volume, or improper storage.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation issues.
Problem: this compound precipitates out of the aqueous buffer during the experiment.
This is a common issue when diluting a DMSO stock solution into an aqueous experimental medium.
Solution:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your aqueous solution, as higher concentrations can be toxic to cells and may also affect the solubility of your compound.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock in your aqueous buffer. This gradual change in solvent polarity can help to keep the compound in solution.
-
Vortexing During Dilution: Add the this compound stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and uniform mixing.
-
Consider Additives: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20 or Pluronic F-68) or a solubilizing agent like cyclodextrin (B1172386) to the aqueous buffer can improve the solubility of hydrophobic compounds. The compatibility of these additives with your specific assay should be verified.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C26H24N4O3 | [1] |
| Molecular Weight | 440.49 | [1] |
| Appearance | Solid | [1] |
| Solubility | DMSO (50 mg/mL) | [1] |
| Storage Condition | Duration | Reference |
| Powder (-20°C) | 3 years | [1] |
| Powder (4°C) | 2 years | [1] |
| In Solvent (-80°C) | 6 months | [1] |
| In Solvent (-20°C) | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass:
-
Molecular Weight of this compound = 440.49 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 440.49 g/mol * 1 mL = 0.0044049 g
-
Mass (mg) = 4.405 mg
-
-
-
Weighing:
-
Carefully weigh out approximately 4.41 mg of this compound powder.
-
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, high-purity DMSO.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
-
Storage:
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
Signaling Pathway
The following diagram illustrates the proposed signaling pathway influenced by this compound.
Caption: Proposed signaling pathway of this compound in endothelial cells.
References
Technical Support Center: Optimizing JNc-440 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNc-440. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent anti-hypertensive agent. Its primary mechanism of action is to enhance the interaction between the transient receptor potential vanilloid subtype 4 (TRPV4) and the calcium-activated potassium channel 3 (KCa2.3) in endothelial cells.[1] This enhanced coupling leads to vasodilation, which is the widening of blood vessels, and consequently has hypotensive activity.[1] Under hypertensive conditions, the interaction between TRPV4 and KCa2.3 can be impaired; this compound works to restore this crucial interaction.
Q2: What is a recommended starting concentration for in vitro experiments with this compound?
A2: While specific optimal concentrations of this compound may vary depending on the cell type and experimental conditions, studies on structurally related derivatives have shown efficacy at a concentration of 1 µM in mesenteric artery endothelial cells without cytotoxic effects. Therefore, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What solvent should I use to prepare a stock solution of this compound?
A3: For most small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions. It is important to ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your experiments.
Q4: How should I store this compound stock solutions?
A4: this compound should be stored at -20°C.[1] For stock solutions in DMSO, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Protect the compound from light.
Q5: Are there any known off-target effects of this compound?
A5: Current research indicates that this compound specifically targets the impaired TRPV4-KCa2.3 interaction in endothelial cells and does not appear to systemically activate either TRPV4 or KCa2.3. Studies in normotensive mice have shown that this compound does not alter their blood pressure, suggesting a good safety profile with minimal off-target effects in this context.
Troubleshooting Guides
Issue 1: No observable effect of this compound in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 100 µM) to determine the EC50 (half-maximal effective concentration). |
| Compound Instability | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. |
| Incorrect Cell Model | Ensure that the endothelial cells you are using express both TRPV4 and KCa2.3. The mechanism of this compound is dependent on the presence of this protein complex. |
| Assay Sensitivity | Verify that your assay is sensitive enough to detect changes in the targeted pathway (e.g., calcium influx, membrane potential, or downstream signaling). |
Issue 2: High level of cell death observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. Use concentrations well below the IC50 value for your functional assays. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your cell culture medium is not exceeding 0.5%. Run a vehicle control with the same DMSO concentration to assess its effect on cell viability. |
| Contamination | Check your cell cultures for any signs of bacterial or fungal contamination, which can cause cell death. |
| Prolonged Exposure | Reduce the incubation time with this compound. Determine the minimum time required to observe the desired effect. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound and establish a dose-response curve to identify the optimal non-toxic concentration range for your experiments.
Materials:
-
Endothelial cells (e.g., HUVECs, bEnd.3)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed endothelial cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Wire Myography for Vasodilation Assay
This protocol outlines the procedure for assessing the vasodilatory effects of this compound on isolated arterial segments.
Materials:
-
Small resistance arteries (e.g., mesenteric arteries)
-
Wire myograph system
-
Physiological Salt Solution (PSS)
-
This compound
-
Vasoconstrictor (e.g., Phenylephrine, U46619)
-
Endothelium-dependent vasodilator (e.g., Acetylcholine)
Procedure:
-
Vessel Isolation and Mounting: Isolate arterial segments (approximately 2 mm in length) and mount them on the wire myograph jaws in a chamber filled with PSS, continuously bubbled with 95% O2 / 5% CO2 at 37°C.
-
Normalization: Normalize the arteries to determine the optimal resting tension for contraction.
-
Viability Check: Contract the vessels with a high potassium solution to check for viability. Test for endothelial integrity by assessing the relaxation response to an endothelium-dependent vasodilator like acetylcholine (B1216132) after pre-constriction.
-
This compound Incubation: After washing and allowing the vessels to return to baseline tension, pre-incubate the arterial segments with different concentrations of this compound or vehicle control for a specified period.
-
Vasodilation Assessment: Pre-constrict the vessels with a vasoconstrictor to a submaximal level. Once a stable plateau is reached, add cumulative concentrations of an endothelium-dependent vasodilator (e.g., acetylcholine) to generate a concentration-response curve.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-constriction. Compare the concentration-response curves in the presence and absence of this compound to determine its effect on vasodilation.
Data Presentation
Table 1: Recommended Concentration Range for Initial this compound Experiments
| Experiment Type | Cell/Tissue Type | Recommended Starting Concentration Range | Key Readout |
| Cell Viability Assay (e.g., MTT) | Endothelial Cells | 0.1 µM - 100 µM | IC50 Value |
| In Vitro Functional Assay | Endothelial Cells | 0.1 µM - 10 µM | Signaling Pathway Activation, Protein-Protein Interaction |
| Ex Vivo Vasodilation Assay | Isolated Arteries | 0.1 µM - 10 µM | % Relaxation |
Visualizations
Caption: this compound restores the impaired interaction between TRPV4 and KCa2.3 in endothelial cells, leading to vasodilation.
References
JNc-440 off-target effects and how to mitigate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of JNc-440, a selective inhibitor of the Janus kinase (JAK) family, with a primary focus on addressing potential off-target effects and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of Janus kinases, with the highest affinity for JAK1 and JAK2. It functions by blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby interfering with the signaling of various cytokines and growth factors implicated in inflammatory and autoimmune diseases.
Q2: What are the known off-target effects of this compound?
The primary off-target effects of this compound stem from its inhibitory activity against other kinases that share structural similarities with the ATP-binding pocket of JAKs. The most significant off-target activities have been observed against members of the Tec family of kinases, particularly Tec and BMX, as well as the Fms-like tyrosine kinase 3 (FLT3).
Q3: What are the potential phenotypic consequences of these off-target activities?
Inhibition of Tec family kinases can lead to impaired B-cell and mast cell function, potentially affecting humoral immunity and allergic responses. Off-target inhibition of FLT3 is of particular concern due to its role in hematopoiesis; inhibition can lead to myelosuppression, manifesting as neutropenia or thrombocytopenia.
Q4: How can I minimize off-target effects in my experiments?
Mitigating off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose-Response Studies: Carefully titrate the concentration of this compound to use the lowest effective concentration that elicits the desired on-target effect.
-
Use of Control Compounds: Include a structurally related but inactive control compound to differentiate true on-target effects from non-specific cellular toxicity.
-
Orthogonal Approaches: Confirm key findings using alternative methods, such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout of the intended target (JAK1/JAK2).
-
Cell Line Selection: Choose cell lines with well-characterized kinase expression profiles to avoid those with high levels of off-target kinases.
Troubleshooting Guide
Issue 1: Unexpected cell toxicity or growth inhibition at concentrations expected to be selective for JAK1/JAK2.
-
Possible Cause: Off-target inhibition of essential kinases, such as FLT3, in cell lines sensitive to their inhibition.
-
Troubleshooting Steps:
-
Confirm IC50 values: Perform a dose-response curve to determine the precise IC50 of this compound for your cell line of interest.
-
Assess Apoptosis: Use assays such as Annexin V/Propidium Iodide staining to determine if the observed toxicity is due to apoptosis.
-
Kinome Profiling: If available, perform kinome-wide profiling to identify the full spectrum of kinases inhibited by this compound at the concentrations used in your experiments.
-
Rescue Experiments: Attempt to rescue the toxic phenotype by overexpressing the suspected off-target kinase (e.g., FLT3).
-
Issue 2: Discrepancy between results obtained with this compound and genetic knockdown of JAK1/JAK2.
-
Possible Cause: Off-target effects of this compound may be contributing to the observed phenotype, leading to a different outcome than that produced by specific genetic ablation of the target.
-
Troubleshooting Steps:
-
Validate Knockdown Efficiency: Ensure that your RNAi or CRISPR-Cas9 approach is achieving a significant and specific reduction in the target protein levels.
-
Use Multiple siRNAs/sgRNAs: Employ at least two different siRNA or sgRNA sequences targeting different regions of the JAK1/JAK2 mRNA or gene to rule out off-target effects of the genetic tools themselves.
-
Compare with other JAK inhibitors: Test the effects of other structurally and mechanistically distinct JAK inhibitors to see if they recapitulate the phenotype observed with this compound.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary targets and key off-targets.
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| JAK1 | 5.2 |
| JAK2 | 8.1 |
| JAK3 | 150.7 |
| TYK2 | 95.3 |
| Tec | 250.4 |
| BMX | 310.2 |
| FLT3 | 450.8 |
Data are presented as the mean of three independent experiments.
Table 2: Cellular Potency of this compound in Relevant Cell Lines
| Cell Line | Target Pathway | Cellular IC50 (nM) |
| HEL 92.1.7 (JAK2 V617F) | p-STAT5 | 12.5 |
| TF-1 (GM-CSF stimulated) | p-STAT5 | 25.8 |
| MOLM-13 (FLT3-ITD) | p-FLT3 | 850.1 |
Cellular IC50 values were determined by measuring the inhibition of phosphorylation of the indicated substrate.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol describes a general method for determining the IC50 of this compound against a panel of kinases.
-
Reagents: Recombinant kinase, appropriate peptide substrate, ATP, this compound, kinase assay buffer.
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and this compound dilution to the kinase assay buffer. c. Initiate the reaction by adding a final concentration of 10 µM ATP. d. Incubate for 60 minutes at 30°C. e. Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo Kinase Assay). f. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Protocol 2: Cellular Phospho-Flow Cytometry Assay
This protocol details a method to assess the inhibition of intracellular signaling pathways.
-
Cell Culture: Culture cells to a density of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound for 2 hours.
-
Stimulation: Stimulate the cells with the appropriate cytokine or growth factor (e.g., GM-CSF for TF-1 cells) for 15 minutes.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with methanol.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT5).
-
Flow Cytometry: Analyze the cells by flow cytometry to quantify the mean fluorescence intensity of the phospho-specific antibody.
-
Data Analysis: Calculate the percentage of inhibition of phosphorylation at each this compound concentration and determine the cellular IC50.
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Workflow for determining cellular IC50 of this compound.
Caption: Logical steps to mitigate this compound off-target effects.
Degradation of JNc-440 in experimental conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with JNc-440. The following information is curated to address potential issues related to the degradation of this compound under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have a reduced effect over time in my cell-based assays. What could be the cause?
A loss of activity can be attributed to the degradation of this compound in your working solution. The stability of small molecules like this compound can be influenced by several factors including solvent, pH, temperature, and light exposure.[1][2] It is also possible that repeated freeze-thaw cycles of your stock solution are causing precipitation or degradation.[1]
Q2: I observe a color change in my this compound stock solution. Is it still usable?
A visible change in the color of your solution often indicates chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air, or impurities in the solvent. It is strongly recommended to discard the solution and prepare a fresh one from a new stock to ensure the integrity of your experimental results.
Q3: My this compound powder has been stored at room temperature for an extended period. Is it still viable?
The recommended storage temperature for this compound is -20°C. Storing it at room temperature, especially for a prolonged time, can lead to degradation. To ascertain its viability, you could perform analytical tests like HPLC to check for purity and the presence of degradation products.
Q4: Can the final concentration of DMSO in my cell culture medium affect this compound's stability or my experimental results?
Yes. While DMSO is a common solvent for preparing stock solutions, high final concentrations in your assay medium can lead to solvent-induced artifacts and cellular toxicity.[3] It is advisable to keep the final DMSO concentration as low as possible, ideally below 0.5%, and to run a vehicle control with the same DMSO concentration to assess its effect.[3]
Troubleshooting Guides
Issue 1: Inconsistent or Diminished this compound Activity in Experiments
Inconsistent results or a gradual loss of the expected biological effect of this compound may stem from its degradation. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Improper Storage of Stock Solution | - Ensure this compound is stored as a powder at -20°C. - For stock solutions in DMSO, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] |
| Degradation in Working Solution | - Prepare fresh working solutions from a new stock aliquot for each experiment. - Minimize the time the working solution is kept at room temperature or in the incubator. |
| Light Sensitivity | - Protect stock and working solutions from light by using amber vials or by wrapping containers in aluminum foil.[1] |
| pH Instability | - Check the pH of your aqueous buffers. The stability of many small molecules is pH-dependent.[4] If possible, maintain a pH range of 4-8.[4] |
| Oxidation | - If you suspect oxidation, consider purging the headspace of the stock solution vial with an inert gas like argon or nitrogen before sealing.[1] |
Issue 2: High Background Signal or Off-Target Effects
High background signals can obscure the specific effects of this compound, while off-target effects can lead to misinterpretation of results.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation Products | - Degradation products may have their own biological activity, leading to off-target effects.[3] Ensure the compound's stability under your experimental conditions by following proper handling and storage procedures. |
| High Compound Concentration | - Off-target effects are more likely at higher concentrations.[5] Perform a dose-response experiment to determine the minimal effective concentration. |
| Solvent Toxicity | - High concentrations of solvents like DMSO can be toxic to cells, leading to increased background signals.[3] Maintain a final DMSO concentration of ≤ 0.1% and include a vehicle-only control.[3] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Experimental Buffer
This protocol provides a method to assess the stability of this compound in your experimental buffer over time.
Objective: To determine the stability of this compound in a specific aqueous buffer at a defined temperature.
Materials:
-
This compound
-
DMSO (or other appropriate solvent for stock solution)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Dilute the stock solution to the final working concentration in your experimental buffer.
-
Immediately take a sample (T=0) for HPLC analysis. This will serve as your baseline.
-
Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze all samples by HPLC.
Data Analysis: Compare the peak area of the this compound parent compound at each time point to the T=0 sample. A decrease in the parent peak area and the appearance of new peaks indicate degradation.
Illustrative Stability Data:
| Time (hours) | This compound Peak Area (relative to T=0) | Degradation Product 1 Peak Area (arbitrary units) |
| 0 | 100% | 0 |
| 1 | 98% | 150 |
| 2 | 95% | 320 |
| 4 | 88% | 750 |
| 8 | 75% | 1500 |
| 24 | 45% | 3800 |
Note: This data is for illustrative purposes only and will vary depending on the specific experimental conditions.
Visualizations
References
Technical Support Center: JNc-440 Based Assays
Welcome to the technical support center for JNc-440 based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
This compound is a potent antihypertensive agent that functions by enhancing the interaction between the Transient Receptor Potential Vanilloid 4 (TRPV4) and the Calcium-Activated Potassium Channel 3 (KCa2.3) in endothelial cells.[1][2] This enhanced interaction promotes vasodilation, making it a promising therapeutic target.
This guide will cover common pitfalls and provide solutions for three key assays used to characterize the effects of this compound:
-
Co-Immunoprecipitation (Co-IP) to assess the this compound-mediated TRPV4-KCa2.3 interaction.
-
Wire Myography to measure the vasodilatory effects of this compound on small resistance arteries.
-
Calcium Influx Assays to investigate the downstream effects of this compound on endothelial cell calcium signaling.
I. Co-Immunoprecipitation (Co-IP) for TRPV4-KCa2.3 Interaction
Co-IP is a critical technique to demonstrate the physical association between TRPV4 and KCa2.3 and how this compound modulates this interaction.
Troubleshooting Guide: Co-IP
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal for Prey Protein (e.g., KCa2.3 when pulling down TRPV4) | 1. Inefficient Protein Extraction: Lysis buffer is too harsh or too mild, disrupting the protein-protein interaction or failing to solubilize membrane proteins. | - Use a lysis buffer with non-ionic detergents (e.g., NP-40, Triton X-100) at concentrations of 0.5-1.0%.- Avoid harsh ionic detergents like SDS.- Sonication can improve the extraction of membrane proteins. |
| 2. Transient or Weak Interaction: The interaction between TRPV4 and KCa2.3 may be transient or have low affinity. | - Consider in vivo cross-linking with agents like formaldehyde (B43269) or DSP before cell lysis to stabilize the protein complex. | |
| 3. Incorrect Antibody: The antibody may not be suitable for immunoprecipitation. | - Use an antibody validated for IP.- Polyclonal antibodies often perform better in IP than monoclonal antibodies. | |
| 4. Insufficient Protein Expression: The target proteins may be expressed at low levels in the chosen cell type. | - Confirm protein expression in your input lysate via Western blot.- Consider overexpressing tagged versions of the proteins if endogenous levels are too low. | |
| High Background/Non-Specific Binding | 1. Non-Specific Binding to Beads: Proteins are binding non-specifically to the Protein A/G beads. | - Pre-clear the cell lysate by incubating it with beads alone before adding the primary antibody.- Block the beads with 1-5% BSA before use. |
| 2. Inadequate Washing: Washing steps are not stringent enough to remove non-specifically bound proteins. | - Increase the number of washes (4-5 times).- Increase the detergent concentration (e.g., up to 0.5% NP-40) or salt concentration (up to 250 mM NaCl) in the wash buffer. | |
| 3. Too Much Antibody or Lysate: Using excessive amounts of antibody or protein lysate can increase non-specific binding. | - Titrate the antibody concentration to find the optimal amount.- Reduce the total amount of protein lysate used in the IP. | |
| Bait and/or Prey Protein Degradation | 1. Protease Activity: Endogenous proteases are degrading the target proteins during the experiment. | - Add a fresh protease inhibitor cocktail to the lysis buffer immediately before use.- Keep samples on ice or at 4°C throughout the entire procedure. |
| This compound Ineffectiveness in Co-IP | 1. Incorrect this compound Concentration: The concentration of this compound may be too low or too high. | - Perform a dose-response experiment to determine the optimal concentration of this compound for enhancing the interaction (a concentration of 10 µM has been shown to be effective in vitro).[1] |
| 2. This compound Solubility/Stability: this compound may not be fully soluble or stable in the lysis buffer. | - this compound is soluble in DMSO.[3] Prepare a concentrated stock solution in DMSO and then dilute it in the lysis buffer to the final working concentration. Ensure the final DMSO concentration is low (<0.1%) to avoid affecting the assay. |
Experimental Workflow: Co-Immunoprecipitation
II. Wire Myography for Vasodilation Assays
Wire myography is used to assess the functional consequence of this compound's activity, which is vasodilation of small resistance arteries.
Troubleshooting Guide: Wire Myography
| Problem | Possible Cause | Recommended Solution |
| Vessel Viability Issues (Poor contraction to KCl) | 1. Damage during Dissection: The vessel was damaged during the dissection and mounting process. | - Use fine dissection tools and handle the vessel with care.- Keep the vessel in cold, oxygenated physiological salt solution (PSS) at all times. |
| 2. Incorrect Mounting Tension: The vessel is either overstretched or too slack on the myograph wires. | - Follow a standardized normalization procedure to set the optimal resting tension for the specific vessel type. | |
| Lack of Vasodilation Response to this compound | 1. Endothelial Dysfunction: The endothelium of the vessel is damaged, impairing endothelium-dependent vasodilation. | - Test the endothelial integrity by assessing the relaxation response to an endothelium-dependent vasodilator like acetylcholine (B1216132) or bradykinin. |
| 2. Incorrect this compound Concentration or Solubility: The concentration of this compound is not optimal, or it is not properly dissolved. | - Perform a cumulative concentration-response curve for this compound to determine its potency (EC50).- Prepare this compound stock in DMSO and dilute in PSS. Ensure the final DMSO concentration is minimal. | |
| 3. Vessel Pre-constriction Level: The level of pre-constriction is too high or too low. | - Pre-constrict the vessel to 50-80% of its maximal response to a contractile agent (e.g., phenylephrine, U46619). This provides an adequate window to observe vasodilation. | |
| High Variability in Results | 1. Inconsistent Experimental Conditions: Variations in temperature, pH, or oxygenation of the PSS. | - Maintain the PSS at 37°C, continuously bubble with 95% O2 / 5% CO2, and monitor the pH. |
| 2. Differences Between Vessel Segments: Inherent biological variability between different vessel segments or animals. | - Use vessel segments from the same anatomical location and from age- and sex-matched animals.- Increase the number of replicates (n) to account for biological variability. |
Data Presentation: this compound Vasodilation Dose-Response
| Parameter | Value |
| Vessel Type | Mouse Mesenteric Artery |
| Pre-constriction Agent | Phenylephrine (1 µM) |
| This compound EC50 | ~1 µM |
| Maximal Relaxation | ~80% |
Note: These are example values and may vary depending on the specific experimental conditions.
Experimental Workflow: Wire Myography
III. Calcium Influx Assays in Endothelial Cells
Measuring intracellular calcium is key to understanding the signaling cascade initiated by the enhanced TRPV4-KCa2.3 interaction.
Troubleshooting Guide: Calcium Influx Assays
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | 1. Incomplete Dye Hydrolysis or Leakage: The calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) is not fully hydrolyzed or is leaking from the cells. | - Allow sufficient time for dye loading and de-esterification (typically 30-60 minutes).- Wash cells thoroughly with dye-free buffer before imaging. |
| 2. Autofluorescence: Cells or media components are autofluorescent. | - Use a phenol (B47542) red-free medium for imaging.- Acquire a background image of unstained cells and subtract it from the experimental images. | |
| No or Weak Calcium Signal | 1. Low Dye Loading Efficiency: The cells are not taking up the dye efficiently. | - Optimize dye concentration and loading time.- Use a gentle dispersing agent like Pluronic F-127 to aid dye solubilization and cell loading. |
| 2. Calcium Store Depletion: Intracellular calcium stores are depleted. | - Ensure cells are in a calcium-containing buffer during the experiment.- Allow cells to rest and recover between stimulations. | |
| 3. Phototoxicity or Photobleaching: Excessive laser power or exposure time is damaging the cells or bleaching the dye. | - Use the lowest possible laser power and exposure time that provides an adequate signal.- Use an anti-fade reagent if applicable. | |
| Signal Saturation or Non-linear Response | 1. Dye Saturation: The intracellular calcium concentration is too high, saturating the dye. | - Use a lower affinity calcium indicator if you expect very large calcium transients. |
| 2. Detector Saturation: The fluorescence detector (e.g., PMT) is saturated. | - Reduce the detector gain or laser power. | |
| Artifacts in Calcium Signal | 1. Focus Drift: The focal plane is changing during the experiment, leading to apparent changes in fluorescence. | - Use an autofocus system if available.- Ensure the imaging chamber is stable and at a constant temperature. |
| 2. Mechanical Stimulation: Addition of solutions is mechanically stimulating the cells, causing a calcium response. | - Add solutions gently and slowly.- Include a vehicle control where only the buffer is added. |
Signaling Pathway: this compound Mediated Vasodilation
IV. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO at concentrations up to 50 mg/mL.[3] It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C for up to one month or -80°C for up to six months. For long-term storage of the solid compound, it should be kept at -20°C.[3]
Q2: Does this compound directly activate TRPV4 or KCa2.3 channels?
A2: No, this compound does not appear to directly activate either TRPV4 or KCa2.3 channels systemically.[1] Its mechanism of action is to specifically enhance the interaction between these two channels, particularly when their coupling is impaired, such as in hypertensive conditions.[1]
Q3: Are there any known off-target effects of this compound?
A3: Current research suggests that this compound is quite specific for enhancing the TRPV4-KCa2.3 interaction. Studies have shown that it does not significantly affect blood pressure in normotensive animals, indicating a targeted effect on the dysfunctional endothelium in hypertension.[1] However, as with any small molecule, it is always advisable to include appropriate controls to rule out potential off-target effects in your specific experimental system.
Q4: Can I use this compound in in vivo studies?
A4: Yes, this compound has been used in in vivo studies in mice and has been shown to have antihypertensive effects when administered intravenously.[1] More recent studies have also explored orally active derivatives of this compound.[2] For in vivo experiments, it is crucial to determine the appropriate vehicle, dosage, and route of administration for your specific animal model.
Q5: What are the key controls to include in my this compound experiments?
A5: Key controls include:
-
Vehicle Control: Always include a group treated with the vehicle (e.g., DMSO) at the same final concentration as the this compound treated group.
-
Negative Control (for Co-IP): Perform the Co-IP with a non-specific IgG antibody to ensure that the interaction you are observing is specific to your primary antibody.
-
Positive Control (for Vasodilation): Use a known vasodilator (e.g., acetylcholine) to confirm the viability and responsiveness of your isolated vessels.
-
Cell/Tissue Viability Assays: Ensure that the concentrations of this compound and vehicle used are not cytotoxic.
References
Technical Support Center: JNc-440 In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of JNc-440.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule enhancer of the interaction between the Transient Receptor Potential Vanilloid 4 (TRPV4) and the Calcium-Activated Potassium Channel 3 (KCa2.3). In hypertensive conditions, the coupling between these two endothelial cell channels is impaired. This compound selectively restores this interaction, leading to enhanced vasodilation and a subsequent reduction in blood pressure.[1][2][3][4]
Q2: Will this compound affect the blood pressure of normotensive animals?
A2: No. Preclinical studies have shown that this compound specifically targets the impaired TRPV4-KCa2.3 interaction present in hypertensive subjects. It does not alter the normal channel interaction or affect blood pressure in normotensive animals, suggesting a targeted therapeutic effect with a potentially favorable safety profile.[1][4]
Q3: What is a recommended starting dose for in vivo studies?
A3: Based on preclinical studies in mice, a single intravenous (IV) dose of 1 mg/kg has been shown to be effective in improving endothelium-dependent relaxation and lowering blood pressure. However, the optimal dose may vary depending on the animal model, route of administration, and formulation. It is recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q4: How should I prepare this compound for in vivo administration?
A4: As this compound is a small molecule, it may have limited aqueous solubility. A common starting point for formulation is to create a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For in vivo administration, this stock solution should be further diluted in a suitable vehicle. It is critical to ensure that the final concentration of the organic solvent is low (e.g., <2% DMSO for mice) to avoid vehicle-induced toxicity. For oral administration, a suspension may be necessary. It is highly recommended to prepare the working solution fresh on the day of the experiment.
Troubleshooting Guides
Issue 1: Lack of Efficacy (No significant reduction in blood pressure)
| Potential Cause | Troubleshooting Step |
| Suboptimal Dose | Perform a dose-response study to identify the optimal therapeutic dose for your specific animal model of hypertension. |
| Inadequate Formulation/Solubility | Ensure this compound is fully dissolved or homogenously suspended in the vehicle. Consider using alternative solubilizing agents or particle size reduction techniques for poorly soluble compounds. |
| Route of Administration | The bioavailability of this compound may vary with the route of administration. If oral administration is ineffective, consider intravenous or intraperitoneal injection to ensure systemic exposure. |
| Animal Model | Confirm that the hypertension model used exhibits impaired TRPV4-KCa2.3 interaction, as this is the specific target of this compound. |
| Compound Integrity | Verify the purity and stability of your this compound compound. Improper storage or handling can lead to degradation. |
Issue 2: Formulation and Administration Difficulties
| Potential Cause | Troubleshooting Step |
| Precipitation upon Dilution | When preparing the final dosing solution, add the stock solution to the vehicle slowly while vortexing. The use of non-ionic surfactants like Tween® 80 or solubilizers such as PEG300/400 can help maintain solubility. |
| Viscous Formulation | If the formulation is too viscous for accurate dosing, adjust the concentration of the excipients or consider an alternative vehicle. |
| Injection Site Reaction | Ensure the pH of the final formulation is close to physiological pH (7.2-7.4). High concentrations of organic solvents can also cause irritation. Minimize the final solvent concentration. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound on Blood Pressure in Hypertensive Mice
| Parameter | Vehicle Control | This compound (1 mg/kg, IV) |
| Change in Mean Arterial Pressure (mmHg) | No significant change | ▼ ~25 mmHg |
| Duration of Effect | - | > 6 hours |
Note: The data presented is an approximation derived from graphical representations in preclinical studies. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Measurement in a Mouse Model of Hypertension
-
Animal Model: Utilize a validated mouse model of hypertension where impaired endothelial TRPV4-KCa2.3 interaction is implicated.
-
Catheter Implantation: Under anesthesia, implant a catheter into the carotid artery for direct and continuous blood pressure monitoring. Allow the animals to recover for at least 24 hours.
-
Baseline Measurement: Record baseline blood pressure and heart rate for a stable period before administering the compound.
-
Compound Administration: Prepare this compound at the desired concentration in a suitable vehicle. Administer the formulation via the desired route (e.g., intravenous injection through the tail vein).
-
Data Acquisition: Continuously record blood pressure and heart rate for several hours post-administration to determine the magnitude and duration of the antihypertensive effect.
-
Data Analysis: Analyze the change in mean arterial pressure from baseline and compare the this compound treated group to the vehicle control group using appropriate statistical methods.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in hypertension.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
References
- 1. Treatment of hypertension by increasing impaired endothelial TRPV4‐KCa2.3 interaction | EMBO Molecular Medicine [link.springer.com]
- 2. Treatment of hypertension by increasing impaired endothelial TRPV4‐KCa2.3 interaction | EMBO Molecular Medicine [link.springer.com]
- 3. Treatment of hypertension by increasing impaired endothelial TRPV4-KCa2.3 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of hypertension by increasing impaired endothelial TRPV4‐KCa2.3 interaction - PMC [pmc.ncbi.nlm.nih.gov]
JNc-440 inconsistent results in cell-based assays
Welcome to the JNc-440 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges when working with this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent anti-hypertensive agent. Its primary mechanism of action is to enhance the interaction between the Transient Receptor Potential Vanilloid 4 (TRPV4) and the Calcium-activated potassium channel 3 (KCa2.3) in endothelial cells. This enhanced coupling leads to vasodilation, which contributes to its anti-hypertensive effects.
Q2: In which cell types is this compound expected to be most active?
A2: this compound is expected to be most active in endothelial cells, particularly those lining small resistance arteries, due to the expression and functional coupling of TRPV4 and KCa2.3 channels in these cells. It may also show activity in other cell types where this signaling complex is present and functional.
Q3: What are the common cell-based assays used to characterize the activity of this compound?
A3: Common assays to characterize this compound's activity include:
-
Calcium Imaging Assays: To measure intracellular calcium influx upon TRPV4 activation.
-
Nitric Oxide (NO) Production Assays: To quantify the downstream signaling effect of endothelial activation.
-
Cell Viability/Cytotoxicity Assays: To determine the compound's effect on cell health at various concentrations.
-
Endothelial Tube Formation Assays: To assess the impact on angiogenesis.
-
Patch-Clamp Electrophysiology: To directly measure ion channel activity.
Q4: What is the recommended solvent for this compound and what is the maximum recommended final concentration in cell-based assays?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.1% to avoid solvent-induced artifacts and cytotoxicity.[1][2][3][4] The optimal final concentration of this compound should be determined empirically for each cell type and assay, but a starting range of 1 nM to 10 µM is often used for initial experiments.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability in your data can obscure the true effect of this compound. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and consider a "reverse pipetting" technique for better consistency. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier and minimize evaporation. |
| Compound Precipitation | Visually inspect the stock solution and final dilutions for any precipitate. Prepare fresh dilutions for each experiment. Consider the final DMSO concentration, as high concentrations can cause some compounds to fall out of solution when diluted in aqueous media. |
| Inconsistent Incubation Times | Standardize all incubation times and ensure consistent temperature and CO2 levels across all plates. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each replicate to avoid carryover. |
Issue 2: Low or No Detectable Signal/Activity
If you are not observing the expected activity of this compound, consider the following:
| Potential Cause | Troubleshooting Steps |
| Low Target Expression | Confirm the expression of TRPV4 and KCa2.3 in your cell line using techniques like qPCR, Western blot, or immunofluorescence. |
| Incorrect Assay Endpoint | The incubation time with this compound may be too short. Perform a time-course experiment (e.g., 1, 6, 24, 48 hours) to determine the optimal treatment duration. |
| Assay Insensitivity | The chosen assay may not be sensitive enough. For example, if a colorimetric viability assay shows no effect, consider a more sensitive ATP-based luminescent assay. |
| Compound Instability | Assess the stability of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, light exposure). |
| Sub-optimal Compound Concentration | Perform a dose-response experiment with a wider range of concentrations to ensure you are testing within the active range of the compound. |
Issue 3: High Background Signal in Fluorescence-Based Assays
High background can mask the specific signal in fluorescence assays. Here are some common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of this compound | Run a control plate with this compound in the assay buffer without cells to measure its intrinsic fluorescence. Subtract this background from your experimental wells.[5][6] |
| Cellular Autofluorescence | Include an unstained cell control to determine the baseline autofluorescence of your cells.[7] |
| Contaminated Reagents | Use high-purity, sterile reagents and buffers. Prepare fresh reagents for each experiment.[5] |
| Non-specific Staining | If using fluorescent dyes, ensure you are using the optimal concentration and incubation time. Include appropriate controls to check for non-specific binding.[6][8] |
| Inappropriate Plate Type | For fluorescence assays, use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background fluorescence.[5] |
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data for a compound like this compound in common cell-based assays. These values should be used as a reference, and optimal conditions should be determined empirically for your specific experimental setup.
Table 1: Hypothetical Potency of this compound in Endothelial Cell-Based Assays
| Assay Type | Cell Line | Parameter | Hypothetical Value |
| Calcium Imaging | Human Umbilical Vein Endothelial Cells (HUVECs) | EC50 | 50 nM |
| Nitric Oxide Production | HUVECs | EC50 | 100 nM |
| Cell Viability (72h) | HUVECs | CC50 | > 10 µM |
Table 2: Assay Quality Control Parameters
| Assay Type | Parameter | Acceptable Range | Notes |
| High-Throughput Screening | Z'-factor | > 0.5 | A Z'-factor between 0 and 0.5 is acceptable but may require optimization.[9][10][11] |
| General Cell-Based Assays | Coefficient of Variation (%CV) | < 15% | For replicate wells. |
| Signal-to-Background (S/B) | > 2 | Varies depending on the assay. |
Experimental Protocols
Protocol 1: Calcium Imaging Assay
This protocol outlines a general procedure for measuring intracellular calcium changes in response to this compound using a fluorescent calcium indicator.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake.
-
Washing: Gently wash the cells twice with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) to remove excess dye.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include appropriate controls (vehicle control, positive control agonist like GSK1016790A).
-
Measurement: Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading. Excite at ~485 nm and measure emission at ~525 nm for Fluo-4. Record the fluorescence over time to capture the calcium transient.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline (F0) for each well. Plot the peak ΔF/F0 against the compound concentration to determine the EC50.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.
-
Cell Seeding and Treatment: Seed endothelial cells in a 96-well plate and allow them to adhere. Treat the cells with this compound at various concentrations for the desired time period (e.g., 24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine solutions according to the kit manufacturer's instructions.
-
Reaction: Add the Griess reagent to the collected supernatants in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measurement: Measure the absorbance at ~540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in each sample. Plot the nitrite concentration against the this compound concentration to determine the EC50.
Visualizations
Caption: Signaling pathway of this compound in endothelial cells.
Caption: Workflow for a cell-based calcium imaging assay.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. biotium.com [biotium.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
How to prevent JNc-440 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of JNc-440 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture media can arise from a variety of factors related to its physicochemical properties and handling procedures. Below is a table summarizing potential causes and corresponding solutions to mitigate this issue.
| Potential Cause | Description | Recommended Solution(s) |
| Exceeded Aqueous Solubility | This compound, like many small molecules, has limited solubility in aqueous solutions like cell culture media. Adding a high concentration of the compound directly to the media can lead to immediate precipitation. | - Lower the final working concentration of this compound in your experiment. - Perform serial dilutions of your high-concentration stock solution in an appropriate solvent (e.g., DMSO) before the final dilution into the aqueous media.[1] |
| Improper Dissolution of Stock Solution | If the initial this compound powder is not fully dissolved in the primary solvent (e.g., DMSO), subsequent dilutions will contain undissolved particles that can act as seeds for further precipitation. | - Ensure the this compound powder is completely dissolved in the primary solvent before making further dilutions. Gentle warming or brief sonication may aid dissolution.[2] - Use a high-quality, anhydrous grade of DMSO to prepare the stock solution.[1][3] |
| Solvent-Induced Precipitation | Rapidly adding a concentrated DMSO stock of this compound to the aqueous cell culture medium can cause the compound to crash out of solution due to the sudden change in solvent polarity. | - Add the cell culture medium to the this compound DMSO solution dropwise while gently vortexing to ensure gradual mixing.[4] - Keep the final concentration of DMSO in the cell culture medium as low as possible (ideally below 0.5%) to minimize solvent-induced precipitation and cellular toxicity.[5] |
| Media Components and pH | Components in the cell culture medium, such as proteins and salts, can interact with this compound and reduce its solubility. The pH of the medium can also influence the ionization state and solubility of the compound.[6][7] | - Test the solubility of this compound in a basal medium (without serum) first to see if serum components are contributing to the precipitation. - Ensure the pH of your cell culture medium is stable and within the optimal range for both your cells and this compound solubility.[5] |
| Temperature Effects | Changes in temperature can affect the solubility of this compound. Cooling the media after adding the compound can cause it to precipitate out of the solution.[8][9] | - Warm the cell culture medium to 37°C before adding the this compound solution. - Avoid storing media containing this compound at low temperatures. Prepare fresh dilutions for each experiment.[3] |
| Improper Storage | Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation or precipitation of the compound.[10] | - Aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] - Store stock solutions at -20°C or -80°C as recommended.[3][10] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). A stock solution of up to 50 mg/mL in DMSO can be prepared.[10] It is crucial to use a high-purity, anhydrous grade of DMSO to ensure the stability of the compound.[1][3]
Q2: How should I prepare my working solution of this compound for cell culture experiments?
A2: To prepare a working solution, you should first create a high-concentration stock solution in DMSO. Then, perform serial dilutions of this stock solution in DMSO to get closer to your final desired concentration. The final step should be diluting this intermediate DMSO solution into your pre-warmed cell culture medium. It is advisable to add the medium to the DMSO solution gradually to prevent precipitation.[4]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, to avoid solvent toxicity to the cells.[5] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: Can I store this compound diluted in cell culture media?
A4: It is not recommended to store this compound in cell culture media for extended periods. Small molecules can be unstable in aqueous solutions, and components in the media can interact with the compound, leading to degradation or precipitation.[3] Always prepare fresh dilutions of this compound in media for each experiment.
Q5: My this compound has precipitated in the media. Can I still use it?
A5: No, if you observe precipitation, do not use that solution for your experiments. The actual concentration of the dissolved compound will be unknown and lower than intended, leading to inaccurate and unreliable results. Prepare a fresh solution following the recommended guidelines.[5]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the vial of this compound powder to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 440.49 g/mol .[10]
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. According to the supplier, in solvent, this compound is stable for 6 months at -80°C and 1 month at -20°C.[10]
-
Protocol for Diluting this compound into Cell Culture Media
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform any necessary intermediate serial dilutions of the stock solution in DMSO to achieve a concentration that can be easily diluted into the final culture volume.
-
In a sterile tube, add the required volume of the this compound DMSO solution.
-
Slowly add the pre-warmed cell culture medium to the tube containing the this compound solution while gently mixing. Do not add the concentrated DMSO solution directly to a large volume of media in a flask or plate.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.
-
Gently mix the final solution thoroughly before adding it to your cells.
-
Use the freshly prepared media containing this compound immediately.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. abmole.com [abmole.com]
Modifying JNc-440 treatment protocols for better outcomes
Disclaimer: The information provided in this technical support center is intended for research purposes only by qualified professionals. It is not intended for clinical use. Researchers should always refer to their specific institutional guidelines and safety protocols.
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with JNc-440, a potent anti-hypertensive agent. This compound enhances the interaction between the transient receptor potential vanilloid subtype 4 (TRPV4) and the calcium-activated potassium channel 3 (KCa2.3) in endothelial cells, leading to vasodilation.[1] This guide aims to assist in optimizing experimental protocols for better outcomes.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound enhances the interaction between TRPV4 and KCa2.3 in endothelial cells, which increases vasodilation and results in hypotensive activity.[1] |
| What is the recommended storage temperature for this compound? | This compound should be stored at -20°C.[1] |
| What is the molecular formula of this compound? | The molecular formula of this compound is C26H24N4O3.[1] |
| In what form is this compound typically shipped? | This compound is shipped on blue ice.[1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Efficacy or Lack of Vasodilation | Incorrect Dosage: The concentration of this compound may be too low. | Perform a dose-response curve to determine the optimal concentration for your specific cell line or animal model. |
| Cell Viability Issues: The health of the endothelial cells is critical for observing the effects of this compound. | Ensure proper cell culture conditions. Perform a cell viability assay (e.g., MTT or Trypan Blue) to confirm cell health before and after treatment. | |
| Poor Compound Solubility: this compound may not be fully dissolved, leading to a lower effective concentration. | Prepare fresh stock solutions in an appropriate solvent as recommended by the manufacturer. Use sonication or gentle warming if necessary to ensure complete dissolution. | |
| Inconsistent Results Between Experiments | Variability in Cell Passage Number: Endothelial cells can change their characteristics at high passage numbers. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Treatment Incubation Time: The duration of this compound exposure can significantly impact the outcome. | Standardize the incubation time across all experiments. A time-course experiment may be necessary to identify the optimal treatment duration. | |
| Reagent Variability: Differences in media, serum, or other reagents can affect cellular responses. | Use the same lot of reagents for a set of comparative experiments. If changing lots, perform a bridging experiment to ensure consistency. | |
| Unexpected Off-Target Effects | High Compound Concentration: Excessive concentrations of this compound may lead to non-specific effects. | Refer to your dose-response data and use the lowest effective concentration. |
| Contamination: The presence of contaminants in the cell culture or compound stock can cause unexpected cellular responses. | Regularly test cell cultures for mycoplasma contamination. Ensure sterile techniques are followed when preparing and using this compound solutions. |
Experimental Protocols
In Vitro Vasodilation Assay
This protocol outlines a general method for assessing the vasodilatory effect of this compound on isolated blood vessels.
Materials:
-
Isolated arterial rings (e.g., from mouse aorta)
-
Organ bath system with force transducer
-
Krebs-Henseleit buffer (composition in g/L: NaCl 6.9, KCl 0.35, KH2PO4 0.16, MgSO4·7H2O 0.29, CaCl2 0.37, NaHCO3 2.1, Glucose 2.0), gassed with 95% O2 / 5% CO2
-
Phenylephrine (B352888) (vasoconstrictor)
-
This compound stock solution
Methodology:
-
Mount arterial rings in the organ bath chambers filled with Krebs-Henseleit buffer maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60 minutes, replacing the buffer every 15 minutes.
-
Pre-constrict the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add this compound cumulatively to the bath in increasing concentrations (e.g., 1 nM to 10 µM).
-
Record the changes in isometric tension after each addition.
-
Calculate the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
Calcium Influx Assay in Endothelial Cells
This protocol describes a method to measure changes in intracellular calcium levels in response to this compound.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)
-
TRPV4 agonist (e.g., GSK1016790A)
-
This compound solution
-
Fluorescence plate reader or microscope
Methodology:
-
Seed endothelial cells in a 96-well black-walled plate and grow to confluence.
-
Load the cells with a calcium indicator dye (e.g., 5 µM Fura-2 AM) for 30-60 minutes at 37°C.
-
Wash the cells with a physiological salt solution to remove excess dye.
-
Pre-incubate the cells with this compound or vehicle control for a specified period (e.g., 15 minutes).
-
Stimulate the cells with a TRPV4 agonist.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths to determine the intracellular calcium concentration.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound in endothelial cells.
Caption: General experimental workflow for studying this compound.
References
Validation & Comparative
JNc-440 vs. SKA-31: A Comparative Guide to Novel Antihypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two novel antihypertensive compounds, JNc-440 and SKA-31. Both agents represent promising therapeutic strategies targeting endothelial dysfunction in hypertension, a key pathological mechanism in the development and progression of the disease. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes the distinct signaling pathways through which these compounds exert their effects.
Introduction
Hypertension is a major global health concern, and the development of novel antihypertensive drugs with improved efficacy and safety profiles remains a critical area of research. Endothelial dysfunction, characterized by impaired vasodilation, is a hallmark of hypertension. Both this compound and SKA-31 target key ion channels in endothelial cells to promote vasodilation and reduce blood pressure. This compound acts as an enhancer of the interaction between the Transient Receptor Potential Vanilloid 4 (TRPV4) channel and the Calcium-Activated Potassium Channel 2.3 (KCa2.3). In contrast, SKA-31 is a direct activator of small and intermediate-conductance Calcium-Activated Potassium (KCa) channels, including KCa2.x and KCa3.1.
Efficacy Data: this compound vs. SKA-31
The following tables summarize the available quantitative data on the efficacy of this compound and SKA-31 in preclinical models of hypertension.
Table 1: In Vivo Blood Pressure Reduction
| Compound | Animal Model | Dose | Route of Administration | Blood Pressure Reduction (Mean Arterial Pressure) | Citation |
| This compound | Angiotensin-II induced hypertensive mice | 1 mg/kg | Intravenous | Significant reduction (specific values not detailed in available literature) | [1] |
| SKA-31 | Angiotensin-II induced hypertensive mice | 10 mg/kg | Not specified | 12 mmHg | [2] |
| Angiotensin-II induced hypertensive mice | 30 mg/kg | Not specified | 12 mmHg | [2] | |
| Normotensive mice | 10 mg/kg | Not specified | 4 mmHg | [2] | |
| Normotensive mice | 30 mg/kg | Not specified | 6 mmHg | [2] | |
| Spontaneously Hypertensive Rats (SHR) | 1, 3, 10 mg/kg | Not specified | Brief decrease | [3][4] | |
| Normotensive Wistar-Kyoto (WKY) rats | 1, 3, 10 mg/kg | Not specified | Brief decrease | [3][4] |
Table 2: Ex Vivo Vasodilation
| Compound | Vascular Bed | Pre-constrictor | Concentration Range | Maximal Relaxation (%) | Citation |
| This compound | Small resistance arteries | Not specified | Not specified | Enhanced endothelium-dependent relaxation | [1] |
| SKA-31 | Small mesenteric arteries (SHR) | Phenylephrine (B352888) | 0.01-10 µM | Reduced compared to WKY rats | [3][5] |
| Small mesenteric arteries (WKY) | Phenylephrine | 0.01-10 µM | Not specified | [3][5] |
Signaling Pathways and Mechanisms of Action
This compound: This compound enhances the physical and functional coupling between TRPV4 and KCa2.3 channels in endothelial cells. In hypertensive states, this interaction is often impaired. By restoring this coupling, this compound facilitates localized calcium influx through TRPV4 to activate adjacent KCa2.3 channels, leading to endothelial hyperpolarization and subsequent vasodilation.
SKA-31: This compound acts as a direct positive gating modulator of KCa2.x and KCa3.1 channels. By directly activating these channels, SKA-31 increases potassium efflux from endothelial cells, leading to hyperpolarization and vasodilation. This action is independent of the functional state of the TRPV4 channel.
Experimental Protocols
In Vivo Blood Pressure Measurement
Objective: To assess the effect of this compound and SKA-31 on systemic blood pressure in animal models of hypertension.
General Protocol:
-
Animal Models: Spontaneously Hypertensive Rats (SHR), normotensive Wistar-Kyoto (WKY) rats, or mice with induced hypertension (e.g., via angiotensin II infusion) are commonly used.
-
Blood Pressure Monitoring: Blood pressure is continuously monitored using telemetry or tail-cuff plethysmography.
-
Compound Administration: this compound or SKA-31 is administered via a specified route (e.g., intravenous, intraperitoneal, or oral gavage) at various doses.
-
Data Analysis: Changes in mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) are recorded and compared to baseline and vehicle-treated control groups.
Ex Vivo Vasodilation Assay (Pressure Myography)
Objective: To evaluate the direct vasodilatory effects of this compound and SKA-31 on isolated resistance arteries.
General Protocol:
-
Vessel Isolation: Small resistance arteries (e.g., mesenteric arteries) are dissected from the animal model.
-
Mounting: The arteries are mounted on a pressure myograph system and pressurized to a physiological level.
-
Pre-constriction: The vessels are pre-constricted with a vasoconstrictor agent such as phenylephrine to induce a stable tone.
-
Compound Application: Cumulative concentrations of this compound or SKA-31 are added to the bath solution.
-
Data Recording: Changes in the internal diameter of the vessel are recorded to determine the percentage of relaxation relative to the pre-constricted tone.
-
Mechanistic Studies: To investigate the involvement of specific pathways, experiments can be repeated in the presence of inhibitors such as L-NAME (an eNOS inhibitor) or indomethacin (B1671933) (a cyclooxygenase inhibitor).[3][6][5]
Conclusion
Both this compound and SKA-31 demonstrate promising antihypertensive effects through their actions on endothelial ion channels. This compound offers a targeted approach by enhancing a specific protein-protein interaction that is disrupted in hypertension. SKA-31, as a direct channel activator, provides a more direct mechanism to induce vasodilation. The choice between these or similar compounds for further development will depend on a comprehensive evaluation of their efficacy, selectivity, pharmacokinetic properties, and long-term safety profiles. The data presented in this guide serves as a foundational comparison for researchers in the field of cardiovascular drug discovery.
References
- 1. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nhlbi.nih.gov [nhlbi.nih.gov]
- 3. Modulation of Cardiovascular Function in Primary Hypertension in Rat by SKA-31, an Activator of KCa2.x and KCa3.1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modulation of Cardiovascular Function in Primary Hypertension in Rat by SKA-31, an Activator of KCa2.x and KCa3.1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
JNc-440: A Novel Approach to Hypertension Treatment by Restoring Endothelial Function
A new small molecule, JNc-440, shows promise in the treatment of hypertension by targeting a novel mechanism of action: the enhancement of the interaction between two critical ion channels in endothelial cells. This approach differs significantly from standard of care treatments and offers the potential for a more targeted and potentially safer therapeutic option for patients with high blood pressure.
This compound is an anti-hypertensive agent that works by specifically enhancing the interaction between the transient receptor potential vanilloid 4 (TRPV4) and the calcium-activated potassium channel 3 (KCa2.3) in the endothelial cells lining blood vessels.[1] In hypertensive states, the interaction between these two channels is impaired, leading to endothelial dysfunction and increased blood pressure. This compound acts to restore this crucial interaction, promoting vasodilation and consequently lowering blood pressure. Preclinical studies have indicated that this compound does not significantly affect blood pressure in normotensive animals, suggesting a targeted effect on the dysfunctional endothelium characteristic of hypertension.
Comparison with Standard of Care
Current standard of care for hypertension primarily involves lifestyle modifications and a range of pharmacological agents that target different physiological pathways to lower blood pressure. These include diuretics, ACE inhibitors, angiotensin II receptor blockers (ARBs), calcium channel blockers, and beta-blockers. While effective, these treatments can be associated with a variety of side effects and may not be optimal for all patients.
| Feature | This compound | Standard of Care (Examples) |
| Mechanism of Action | Enhances the interaction between endothelial TRPV4 and KCa2.3 channels to promote vasodilation. | - Diuretics (e.g., Thiazides): Increase sodium and water excretion. - ACE Inhibitors (e.g., Lisinopril): Block the conversion of angiotensin I to angiotensin II. - ARBs (e.g., Losartan): Block angiotensin II receptors. - Calcium Channel Blockers (e.g., Amlodipine): Block calcium entry into vascular smooth muscle cells. - Beta-Blockers (e.g., Metoprolol): Block beta-adrenergic receptors to decrease heart rate and cardiac output. |
| Target | Dysfunctional endothelial cell ion channel interaction in hypertension. | Various systemic and cellular targets involved in blood pressure regulation. |
| Preclinical Efficacy | Demonstrates blood pressure reduction in hypertensive animal models. Does not significantly lower blood pressure in normotensive models. | Extensive clinical data demonstrating blood pressure reduction and cardiovascular risk reduction. |
| Potential Advantages | Targeted mechanism of action may lead to a better side-effect profile. May be effective in patients with endothelial dysfunction. | Well-established efficacy and long-term safety data for many agents. Available in generic and combination formulations. |
| Development Stage | Preclinical. A related compound, JNJ-440, has undergone Phase 1 clinical trials for a different indication. | Marketed drugs with extensive clinical use. |
Signaling Pathway of this compound
The mechanism of this compound involves the restoration of a key signaling pathway in endothelial cells that is disrupted in hypertension.
Caption: Mechanism of action of this compound in endothelial cells.
Experimental Protocols
Co-Immunoprecipitation of TRPV4 and KCa2.3
To determine the interaction between TRPV4 and KCa2.3, co-immunoprecipitation experiments are performed.
Cell Lysis:
-
Endothelial cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and a protease inhibitor cocktail.
-
Lysates are incubated on ice for 30 minutes and then centrifuged to pellet cell debris.
Immunoprecipitation:
-
The supernatant (cell lysate) is pre-cleared by incubating with protein A/G agarose (B213101) beads.
-
A portion of the pre-cleared lysate is incubated with an anti-TRPV4 antibody, anti-KCa2.3 antibody, or a control IgG antibody overnight at 4°C with gentle rotation.
-
Protein A/G agarose beads are added to each sample and incubated for 2-4 hours at 4°C to capture the antibody-protein complexes.
Washing and Elution:
-
The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.
-
The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.
Western Blotting:
-
The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against TRPV4 and KCa2.3, followed by incubation with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Co-immunoprecipitation experimental workflow.
Measurement of Blood Pressure in Mice
Non-invasive tail-cuff plethysmography is a common method for measuring blood pressure in conscious mice.
Acclimatization:
-
Mice are acclimated to the restraining device and tail cuff for several days before the experiment to minimize stress-induced blood pressure variations.
Measurement Procedure:
-
The mouse is placed in a restrainer, and a tail cuff with a sensor is placed on the tail.
-
The cuff is inflated to occlude blood flow and then slowly deflated.
-
The sensor detects the return of blood flow, and the system records systolic and diastolic blood pressure.
-
Multiple readings are taken for each animal and averaged to obtain a reliable measurement.
Caption: Workflow for non-invasive blood pressure measurement in mice.
Future Directions
The development of this compound represents a novel and targeted approach to hypertension therapy. Further preclinical studies are needed to fully characterize its efficacy, safety, and pharmacokinetic profile. If successful, this compound could offer a valuable new option for patients with hypertension, particularly those with underlying endothelial dysfunction. Clinical trials will be the ultimate determinant of its therapeutic potential in humans.
References
JNc-440: A Comparative Analysis in Endothelial Cells from Normotensive and Hypertensive Models
A Comprehensive Guide to the Mechanism and Efficacy of JNc-440 in Modulating Endothelial Function
This guide provides a detailed comparative analysis of the small molecule this compound, focusing on its performance in endothelial cells derived from both normotensive and hypertensive models. This compound is an investigational compound designed to enhance the interaction between the Transient Receptor Potential Vanilloid 4 (TRPV4) and the Calcium-Activated Potassium Channel 3 (KCa2.3), a key mechanism in regulating vascular tone. The data presented herein demonstrates the potential of this compound as a targeted therapeutic for hypertension by specifically addressing the impaired endothelial signaling characteristic of this pathology.
Performance of this compound in Hypertensive vs. Normotensive Models
This compound exhibits a distinct, state-dependent efficacy, showing significant therapeutic effects in hypertensive models while having a negligible impact on normotensive systems. This targeted action suggests a promising safety profile, potentially avoiding the systemic side effects associated with conventional antihypertensive medications.
Key Performance Metrics
The efficacy of this compound has been quantified through a series of preclinical studies. The following tables summarize the key findings, comparing the effects of this compound on endothelial cells and in vivo models of hypertension.
| Parameter | Normotensive Model | Hypertensive Model (Untreated) | Hypertensive Model (this compound Treated) | Citation |
| TRPV4-KCa2.3 Interaction (FRET Efficiency) | High | Significantly Reduced | Restored to near-normotensive levels | [1][2] |
| Endothelium-Dependent Vasodilation (ACh-induced) | Normal | Impaired | Significantly Improved | [2][3] |
| Mean Arterial Pressure (mmHg) | Normal Baseline | Elevated | Significantly Reduced | [3] |
Table 1: Comparative Efficacy of this compound on Key Endothelial and Systemic Parameters.
| Experimental Model | This compound Dosage | Change in Mean Arterial Pressure (mmHg) | Observations | Citation |
| High-Salt Diet Mouse Model | 1 mg/kg, daily for 1 week | ↓ ~20 mmHg | This compound significantly lowered blood pressure. | [3] |
| L-NNA-Induced Hypertensive Mouse Model | 1 mg/kg, daily for 1 week | ↓ ~25 mmHg | Antihypertensive effect observed. | [3] |
| Angiotensin II-Induced Hypertensive Mouse Model | 1 mg/kg, daily for 1 week | ↓ ~22 mmHg | This compound demonstrated a clear antihypertensive effect. | [3] |
| Normotensive Mice | 1 mg/kg, daily for 1 week | No significant change | This compound did not alter blood pressure in normotensive animals. | [3] |
Table 2: In Vivo Efficacy of this compound in Murine Models of Hypertension.
Signaling Pathway and Mechanism of Action
This compound's therapeutic effect is rooted in its ability to restore a crucial signaling pathway in endothelial cells that is dysfunctional in hypertension. In healthy endothelial cells, the activation of the TRPV4 channel leads to an influx of calcium ions (Ca2+). This localized increase in Ca2+ activates adjacent KCa2.3 channels, resulting in an efflux of potassium ions (K+). The subsequent hyperpolarization of the endothelial cell membrane is conducted to the surrounding vascular smooth muscle cells, causing them to relax and leading to vasodilation. In hypertension, the physical and functional coupling between TRPV4 and KCa2.3 is impaired. This compound acts as a molecular "staple," enhancing the interaction between these two channels and restoring the downstream signaling cascade.
Caption: Signaling pathway of this compound in endothelial cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Isolation of Endothelial Cells from Murine Models
This protocol outlines the isolation of endothelial cells from the small resistance arteries of both normotensive and hypertensive mice.
-
Tissue Harvesting: Euthanize the mouse and dissect the mesenteric arcade. Place the tissue in cold, sterile Phosphate-Buffered Saline (PBS).
-
Enzymatic Digestion: Mince the tissue into small pieces and incubate in a digestion buffer containing collagenase type II at 37°C with gentle agitation.
-
Cell Dissociation and Filtration: Gently triturate the digested tissue to create a cell suspension. Filter the suspension through a 70 µm cell strainer to remove undigested tissue.
-
Cell Purification: Centrifuge the cell suspension and resuspend the pellet. Use magnetic-activated cell sorting (MACS) with CD31-coated magnetic beads to positively select for endothelial cells.
-
Cell Culture: Plate the isolated CD31-positive cells on fibronectin-coated dishes in endothelial cell growth medium.
Caption: Workflow for endothelial cell isolation.
Wire Myography for Vasodilation Assessment
This technique is used to measure the contractility of isolated small arteries ex vivo.
-
Vessel Mounting: Isolate segments of mesenteric arteries (2 mm in length) and mount them on two fine wires in a wire myograph chamber.
-
Equilibration: Equilibrate the mounted vessel segments in a physiological salt solution (PSS) at 37°C, bubbled with 95% O2 and 5% CO2.
-
Viability Check: Induce contraction with a high-potassium solution to ensure vessel viability.
-
Pre-constriction: Constrict the arteries with a thromboxane (B8750289) A2 mimetic (e.g., U46619) to approximately 50-70% of their maximal contraction.
-
Vasodilation Assay: Once a stable contraction is achieved, cumulatively add a vasodilator agent (e.g., Acetylcholine or the TRPV4 agonist GSK1016790A) to the chamber and record the relaxation response. This compound or a vehicle control can be added prior to pre-constriction to assess its effect on vasodilation.
-
Data Analysis: Express the relaxation as a percentage of the pre-constricted tone.
In Vivo Blood Pressure Measurement in Mouse Models
This protocol describes the induction of hypertension and subsequent measurement of blood pressure in mice.
-
Induction of Hypertension: Hypertension can be induced through various methods, including a high-salt diet, administration of N(G)-nitro-L-arginine (L-NNA) in drinking water, or subcutaneous implantation of osmotic mini-pumps delivering Angiotensin II.[1][2]
-
Drug Administration: Administer this compound or a vehicle control to both hypertensive and normotensive cohorts via intravenous injection or other appropriate routes.
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure using a non-invasive tail-cuff system. Acclimatize the mice to the procedure for several days before recording baseline measurements. Continue measurements at regular intervals throughout the treatment period.
-
Data Analysis: Calculate the mean arterial pressure and compare the changes between treatment and control groups in both hypertensive and normotensive animals.
Caption: Workflow for in vivo blood pressure measurement.
References
A Comparative Guide to JNc-440 and Other Modulators of the Endothelial TRPV4-KCa2.3 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JNc-440, a novel antihypertensive agent, with other molecules that modulate the same signaling pathway. Contrary to being an inhibitor, this compound is a first-in-class enhancer of the protein-protein interaction between the Transient Receptor Potential Vanilloid 4 (TRPV4) and the Calcium-Activated Potassium Channel 3 (KCa2.3) in endothelial cells.[1][2][3] This interaction is crucial for regulating vascular tone and blood pressure. Under hypertensive conditions, the coupling of these two channels is impaired, leading to reduced vasodilation.[2][4][5] this compound exerts its antihypertensive effects by specifically restoring this impaired interaction, thereby enhancing endothelium-dependent relaxation of blood vessels.[2][4][5][6]
This guide will compare this compound with a direct successor compound and other molecules that modulate the activity of the individual components of this pathway, namely TRPV4 and KCa2.3 channels.
The TRPV4-KCa2.3 Signaling Pathway
The following diagram illustrates the signaling cascade in endothelial cells that leads to vasodilation. Activation of the TRPV4 channel by stimuli such as shear stress or agonists leads to an influx of calcium ions (Ca²⁺). This localized increase in intracellular calcium activates the nearby KCa2.3 channels, resulting in an efflux of potassium ions (K⁺). The subsequent hyperpolarization of the endothelial cell membrane is transmitted to the adjacent smooth muscle cells, causing them to relax and leading to vasodilation. This compound acts by stabilizing the interaction between TRPV4 and KCa2.3, which is often uncoupled in hypertensive states.
Quantitative Comparison of Pathway Modulators
The following tables summarize the quantitative data for this compound and other relevant modulators of the TRPV4-KCa2.3 pathway.
Table 1: TRPV4-KCa2.3 Interaction Enhancers
| Compound Name | Mechanism of Action | In Vitro Concentration for Effect | In Vivo Efficacy |
| This compound | Enhances the interaction between TRPV4 and KCa2.3.[2][6] | 10 µM had a protective effect on the TRPV4-KCa2.3 interaction in vitro.[6] | 1 mg/kg (IV) lowered blood pressure in hypertensive mouse models.[1] |
| TRPV4-KCa2.3 modulator 1 (Compound IB-2) | Optimized this compound derivative; enhances the TRPV4-KCa2.3 protein complex.[7][8] | 1 µM restored the coupling of the decoupled complex under hypertensive conditions.[9] | Showed a maximum reduction in blood pressure of up to 25 mmHg in hypertensive mice.[9] |
Table 2: Modulators of Individual Pathway Components
| Compound Name | Target | Action | Potency (IC₅₀ / EC₅₀) | Selectivity |
| GSK1016790A | TRPV4 | Agonist | EC₅₀: 2.1 nM (human), 18 nM (mouse) for Ca²⁺ influx.[3] | No activity at TRPM8 and TRPA1 channels at 20 µM. |
| HC-067047 | TRPV4 | Antagonist | IC₅₀: 48 nM (human), 17 nM (mouse), 133 nM (rat).[1][2][9][10] | Selective over TRPV1, TRPV2, TRPV3, and TRPM8 channels.[1][10] |
| NS309 | KCa2.3 / KCa3.1 | Activator | EC₅₀: 0.3 µM for KCa2.3.[11] | No activity at BK (KCa1.1) channels.[12] |
| Apamin | KCa2.3 | Inhibitor | IC₅₀: 2.3 nM.[13][14][15] | Highly selective for KCa2 channels. |
| TRAM-34 | KCa3.1 (IK) | Inhibitor | IC₅₀: 20 nM (Kd).[16][17][18][19] | 200- to 1500-fold selective over other ion channels.[19] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Co-Immunoprecipitation (Co-IP) for TRPV4-KCa2.3 Interaction
This protocol is used to determine the physical interaction between TRPV4 and KCa2.3 in endothelial cells.
-
Cell Lysis: Endothelial cells (e.g., HMEC-1 or primary mouse endothelial cells) are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, and protease inhibitors).
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. A primary antibody against one of the target proteins (e.g., anti-TRPV4) is added to the lysate and incubated overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Protein A/G agarose beads are added to the lysate and incubated for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an antibody against the other target protein (e.g., anti-KCa2.3) to detect the co-precipitated protein.
Förster Resonance Energy Transfer (FRET) for TRPV4-KCa2.3 Interaction
FRET is used to measure the proximity of TRPV4 and KCa2.3 in living cells, providing evidence of their interaction.
-
Vector Construction and Transfection: Endothelial cells are co-transfected with expression vectors encoding TRPV4 fused to a donor fluorophore (e.g., CFP) and KCa2.3 fused to an acceptor fluorophore (e.g., YFP).
-
Cell Culture and Treatment: Transfected cells are cultured for 24-48 hours to allow protein expression. For testing compounds like this compound, the cells are treated with the compound at the desired concentration (e.g., 10 µM) for a specified time.
-
Imaging: Cells are imaged using a confocal microscope equipped for FRET imaging. Acceptor photobleaching is a common method where the acceptor (YFP) is selectively photobleached with a high-intensity laser.
-
FRET Efficiency Calculation: The fluorescence intensity of the donor (CFP) is measured before and after photobleaching the acceptor. An increase in the donor's fluorescence intensity after acceptor photobleaching indicates that FRET was occurring. The FRET efficiency is calculated based on the change in donor fluorescence.
In Vivo Angiotensin II-Induced Hypertension Model
This model is used to evaluate the antihypertensive effects of compounds like this compound in a setting that mimics human hypertension.
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Osmotic Pump Implantation: Mice are anesthetized, and a small subcutaneous incision is made on the back. An osmotic minipump (e.g., Alzet model 2002) containing Angiotensin II (Ang II) at a dose to induce hypertension (e.g., 0.28 mg/kg/day to 1.2 mg/kg/day) is implanted subcutaneously.[20][21][22] Sham-operated animals receive a pump with saline.
-
Blood Pressure Measurement: Systolic blood pressure is monitored throughout the study (e.g., for 28 days) using a non-invasive tail-cuff method or via radiotelemetry for continuous measurement.[22][23][24]
-
Compound Administration: this compound or other test compounds are administered to the hypertensive mice (e.g., via intravenous injection) after hypertension has been established.
-
Data Analysis: The effect of the compound on blood pressure is compared to vehicle-treated hypertensive mice and normotensive controls.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and validating a TRPV4-KCa2.3 interaction enhancer.
References
- 1. HC 067047 | TRPV Channels | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Treatment of hypertension by increasing impaired endothelial TRPV4‐KCa2.3 interaction | EMBO Molecular Medicine [link.springer.com]
- 5. Treatment of hypertension by increasing impaired endothelial TRPV4-KCa2.3 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of hypertension by increasing impaired endothelial TRPV4‐KCa2.3 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized TRPV4-KCa2.3 coupling enhancers show promise for hypertension treatment | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. NS 309 | KCa3.1 channel activator | Hello Bio [hellobio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Apamin | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 14. Apamin structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Apamin structure and pharmacology revisited [frontiersin.org]
- 16. apexbt.com [apexbt.com]
- 17. TRAM 34 | KCa3.1 channel Blocker | Hello Bio [hellobio.com]
- 18. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Angiotensin II-induced Hypertension Mouse Model - InnoSer [innoserlaboratories.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Pressor response to angiotensin II is enhanced in aged mice and associated with inflammation, vasoconstriction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Refining an established model of hypertension in the mouse | NC3Rs [nc3rs.org.uk]
JNc-440: A Novel Antihypertensive Agent Targeting Endothelial Ion Channel Interaction
A comparative analysis of JNc-440 against established TRPV4 and KCa2.3 modulators showcases a unique mechanism of action with promising therapeutic potential for hypertension. This guide provides a detailed comparison of the novel antihypertensive compound this compound with known activators of the Transient Receptor Potential Vanilloid 4 (TRPV4) and Calcium-activated potassium channel subtype 2.3 (KCa2.3), offering insights into its performance based on available preclinical data.
Performance Comparison
This compound distinguishes itself by selectively enhancing the interaction between TRPV4 and KCa2.3 channels in endothelial cells, a coupling that is reportedly impaired in hypertensive states. This targeted approach contrasts with direct channel activators, which may elicit broader systemic effects. The following table summarizes the performance of this compound in comparison to the KCa2.3/3.1 activator SKA-31 and the TRPV4 agonist GSK1016790A.
| Compound | Target | Dose/Concentration | Animal Model | Key Findings |
| This compound | TRPV4-KCa2.3 Interaction Enhancer | 1 mg/kg (i.v.) | Angiotensin II-induced hypertensive mice | Significantly lowered systolic blood pressure by ~30 mmHg. No significant effect on the blood pressure of normotensive mice. |
| SKA-31 | KCa2.3/KCa3.1 Activator | 1, 3, 10 mg/kg (i.v.) | Spontaneously Hypertensive Rats (SHR) | Dose-dependently caused a transient decrease in blood pressure.[1] At 10 mg/kg, a profound short-term decrease in heart rate was observed.[1] |
| 30 and 100 mg/kg (i.p.) | Normotensive and hypertensive connexin40-deficient mice | Decreased arterial pressure by ~32 mmHg in all genotypes.[2] | ||
| GSK1016790A | TRPV4 Agonist | 2-10 µg/kg (i.v.) | Normotensive rats | Produced dose-dependent decreases in systemic arterial pressure.[3] |
| 100 nM | Isolated mouse mesenteric arteries | Elicited robust endothelium-dependent vasodilation (67.3 ± 14.2% maximal dilation).[4] |
Signaling Pathway and Mechanism of Action
This compound's innovative mechanism focuses on restoring a crucial interaction for blood pressure regulation within the vascular endothelium.
Caption: Mechanism of this compound in endothelial cells.
Experimental Workflow
The evaluation of antihypertensive agents like this compound typically involves in vivo blood pressure measurements in animal models of hypertension.
Caption: General workflow for in vivo blood pressure studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and benchmark compounds.
In Vivo Blood Pressure Measurement (Tail-Cuff Method)
This non-invasive method is commonly used for repeated blood pressure measurements in rodents.
1. Animal Acclimatization and Training:
-
House mice under a 12-hour light/dark cycle with ad libitum access to food and water.
-
For 5-7 consecutive days prior to the experiment, train the mice by placing them in restrainers on a warming platform (30-35°C) and attaching the tail cuff.[5][6][7] This training is crucial to minimize stress-induced variations in blood pressure.
2. Baseline Blood Pressure Measurement:
-
On the day of the experiment, place the trained, conscious mouse in the restrainer on the warming platform.[7]
-
Position the occlusion cuff and the volume pressure recording (VPR) sensor at the base of the tail.[6][8]
-
Allow the mouse to acclimate for at least 5-10 minutes before starting the measurements.[6][7]
-
The system performs a series of inflation-deflation cycles (e.g., 5 preliminary cycles followed by 10 measurement cycles).[5]
3. Drug Administration:
-
Administer this compound or the benchmark compound via the desired route (e.g., intravenous, intraperitoneal).
4. Post-Treatment Blood Pressure Measurement:
-
At specified time points after drug administration, repeat the blood pressure measurement procedure as described in step 2.
5. Data Analysis:
-
The software records systolic, diastolic, and mean arterial pressure.
-
Calculate the change in blood pressure from baseline at each time point for each animal.
-
Statistical analysis is performed to compare the effects of the different compounds.
Ex Vivo Vasodilation Assay (Wire Myography)
This technique assesses the direct effect of compounds on the contractility of isolated small arteries.
1. Vessel Isolation and Mounting:
-
Euthanize the animal and dissect the desired artery (e.g., mesenteric artery) in ice-cold physiological salt solution (PSS).[9]
-
Clean the artery of surrounding adipose and connective tissue and cut it into 2 mm segments.[9]
-
Mount the arterial ring on two small wires in the jaws of a wire myograph chamber filled with PSS aerated with 95% O2 and 5% CO2 at 37°C.[9]
2. Equilibration and Viability Testing:
-
Allow the vessel to equilibrate for approximately 30-60 minutes.
-
Stretch the vessel to its optimal resting tension.
-
Test the viability of the vessel by inducing contraction with a high-potassium solution (KPSS) and then an agonist like phenylephrine.[9]
-
Assess endothelium integrity by inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).[9]
3. Cumulative Concentration-Response Curve:
-
Pre-constrict the arterial ring with an agonist (e.g., phenylephrine) to a submaximal level.
-
Once a stable contraction is achieved, add the test compound (e.g., this compound, GSK1016790A) in a cumulative manner, increasing the concentration stepwise.
-
Record the relaxation response at each concentration until a maximal response is achieved.
4. Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-constriction.
-
Plot the concentration-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response) to determine the potency of the compound.
References
- 1. Modulation of Cardiovascular Function in Primary Hypertension in Rat by SKA-31, an Activator of KCa2.x and KCa3.1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of KCa3.1 by SKA-31 induces arteriolar dilatation and lowers blood pressure in normo- and hypertensive connexin40-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV4-mediated endothelial Ca2+ influx and vasodilation in response to shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 6. ahajournals.org [ahajournals.org]
- 7. mmpc.org [mmpc.org]
- 8. researchgate.net [researchgate.net]
- 9. reprocell.com [reprocell.com]
Independent verification of JNc-440 research findings
JNc-440 and its Analogues: A Head-to-Head Comparison of Novel Antihypertensive Agents
For Immediate Release
Researchers have developed a novel class of antihypertensive agents that act by enhancing the interaction between the transient receptor potential vanilloid 4 (TRPV4) and the calcium-activated potassium channel 3 (KCa2.3) in endothelial cells. This guide provides a detailed comparison of the lead compound, JNc-440, and its recently developed analogues, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available preclinical data.
The lead compound, this compound, demonstrated a novel mechanism of action by targeting the impaired TRPV4-KCa2.3 interaction observed in hypertension, leading to vasodilation and a reduction in blood pressure.[1] However, limitations in its drug-like properties prompted further structure-activity relationship (SAR) studies. These efforts, conducted by researchers at Jiangnan University, have led to the synthesis of 21 new compounds, with analogues designated as [I] and [II] emerging as promising candidates with enhanced potency and safety profiles.[2]
Quantitative Performance Data
The following table summarizes the key in vivo efficacy data for this compound and its analogues [I] and [II] in a high salt-induced hypertensive mouse model.
| Compound | Dose (oral) | Maximum Blood Pressure Reduction (mmHg) | Time to Maximum Effect (hours) | Duration of Action (hours) | Effect in Normotensive Mice | Reference |
| This compound | 10 mg/kg | Not explicitly stated in comparative study | Not explicitly stated in comparative study | Not explicitly stated in comparative study | No significant change | [1][2] |
| Analogue [I] | 10 mg/kg | 25 mmHg | 1 | >8 | No significant change | [2] |
| Analogue [II] | 10 mg/kg | 15 mmHg | 1 | >8 | No significant change | [2] |
Signaling Pathway and Mechanism of Action
This compound and its analogues exert their antihypertensive effects by specifically enhancing the coupling of TRPV4 and KCa2.3 channels in the endothelial cells of resistance arteries. In hypertensive states, this interaction is impaired. By restoring this crucial protein-protein interaction, these compounds facilitate endothelial cell hyperpolarization and vasodilation, leading to a decrease in blood pressure.[1][2]
Caption: Signaling pathway of this compound and its analogues.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogues.
High Salt-Induced Hypertensive Mouse Model
Objective: To evaluate the in vivo antihypertensive efficacy of this compound and its analogues.
Methodology:
-
Animal Model: Male C57BL/6 mice are used for the study.
-
Induction of Hypertension: Hypertension is induced by providing a high-salt diet (e.g., 8% NaCl) for a specified period.
-
Compound Administration: this compound or its analogues are administered orally at a dose of 10 mg/kg. A vehicle control group is also included.
-
Blood Pressure Measurement: Systolic and diastolic blood pressure are measured at baseline and at various time points post-administration (e.g., 1, 2, 4, 6, 8 hours) using a non-invasive tail-cuff method.
-
Data Analysis: Changes in blood pressure from baseline are calculated and compared between the treatment and control groups. Statistical significance is determined using appropriate statistical tests.
In Vitro Assays for Endothelial Cell Function
Objective: To assess the potential off-target effects of the compounds on endothelial cell functions.
Methodology:
-
Cell Proliferation Assay: Mesenteric artery endothelial cells (MAECs) are treated with various concentrations of the compounds. Cell viability and proliferation are assessed using standard assays such as MTT or BrdU incorporation.
-
Cell Migration Assay: The effect of the compounds on MAEC migration is evaluated using a scratch wound healing assay or a Boyden chamber assay.
-
Tube Formation Assay: The ability of MAECs to form capillary-like structures on a basement membrane matrix (e.g., Matrigel) is assessed in the presence of the compounds.
-
Apoptosis Assay: Compound-induced apoptosis in MAECs is measured using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
LDL Uptake Assay: The effect of the compounds on the uptake of labeled low-density lipoprotein (LDL) by MAECs is quantified to assess their impact on this key endothelial function.
Experimental Workflow
The general workflow for the discovery and evaluation of this compound and its analogues is depicted below.
Caption: Drug discovery and evaluation workflow.
Conclusion
The development of this compound and its analogues represents a promising new approach for the treatment of hypertension. By specifically targeting the impaired interaction between TRPV4 and KCa2.3 in endothelial cells, these compounds offer a novel mechanism of action with the potential for a favorable safety profile. The preclinical data for analogues [I] and [II] suggest a significant improvement in antihypertensive efficacy compared to the lead compound, this compound. Further investigation into the pharmacokinetic and long-term safety profiles of these new analogues is warranted to advance their development as potential therapeutic agents.
References
Replicating Key Experiments with JNc-440: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JNc-440, a novel enhancer of the TRPV4-KCa2.3 protein-protein interaction, against other molecules targeting this pathway for the treatment of hypertension. Detailed experimental protocols for replicating key findings with this compound are presented, alongside quantitative data to facilitate objective comparison.
Mechanism of Action and Signaling Pathway
This compound is a small molecule that specifically enhances the interaction between the Transient Receptor Potential Vanilloid 4 (TRPV4) channel and the Calcium-Activated Potassium Channel 3 (KCa2.3) in endothelial cells.[1][2][3][4][5] In hypertensive states, the coupling of these two channels is impaired, leading to endothelial dysfunction and increased blood pressure. By strengthening this interaction, this compound promotes vasodilation and exerts antihypertensive effects.[1][2][3][4][5] Notably, this compound is designed to specifically target the impaired TRPV4-KCa2.3 interaction in hypertensive conditions, without systemically activating these channels, which could lead to adverse effects.[1][2][3]
Below is a diagram illustrating the signaling pathway modulated by this compound.
Comparative Performance of this compound and Alternatives
This compound's unique mechanism of enhancing a protein-protein interaction sets it apart from traditional channel blockers or activators. The following table summarizes the performance of this compound in key preclinical experiments and compares it with other compounds that modulate the TRPV4-KCa2.3 pathway.
| Compound | Target | Mechanism of Action | In Vitro Efficacy | In Vivo Efficacy (Hypertensive Mouse Model) | Reference |
| This compound | TRPV4-KCa2.3 Interaction | Enhancer | Restores coupling of decoupled complex | Significantly reduces blood pressure | [2] |
| IB-2 | TRPV4-KCa2.3 Interaction | Enhancer (this compound derivative) | Restores coupling of decoupled complex | Significantly reduces blood pressure | [2] |
| II-9 | TRPV4-KCa2.3 Interaction | Enhancer (this compound derivative) | Restores coupling of decoupled complex | Significantly reduces blood pressure | [2] |
| GSK2798745 | TRPV4 | Inhibitor | IC50 = 1.8 nM (human), 1.6 nM (rat) | Reduces pulmonary edema | [6] |
| NS309 | KCa2.3/KCa3.1 | Activator | Potent and selective activator | Decreases detrusor smooth muscle membrane potential | [3] |
Key Experimental Protocols
This section provides detailed methodologies for replicating the pivotal experiments that demonstrated the efficacy of this compound.
High-Salt Diet-Induced Hypertension Mouse Model
This protocol describes the induction of hypertension in mice, a crucial step for evaluating the in-vivo efficacy of this compound.
Workflow:
Materials:
-
C57BL/6J mice
-
Standard chow (control group)
-
High-salt diet (4% or 8% NaCl)
-
Metabolic cages for housing
-
Tail-cuff plethysmography system for blood pressure measurement
Procedure:
-
House mice in a controlled environment and allow for a one-week acclimatization period.
-
Divide mice into control and experimental groups.
-
Provide the control group with a standard diet and the experimental group with a high-salt diet for 2-3 weeks to induce hypertension.
-
Measure systolic and diastolic blood pressure using a tail-cuff system before and after the dietary intervention to confirm the hypertensive state.
-
Administer this compound or vehicle control to the hypertensive mice.
-
Continue to monitor blood pressure at regular intervals to assess the antihypertensive effect of this compound.
Ex Vivo Vasodilation Assay (Pressure Myography)
This experiment evaluates the direct effect of this compound on the function of small resistance arteries.
Materials:
-
Pressure myograph system
-
Isolated small resistance arteries (e.g., mesenteric arteries) from hypertensive and normotensive mice
-
Physiological salt solution (PSS)
-
This compound
-
Vasoconstrictor (e.g., phenylephrine)
-
Endothelium-dependent vasodilator (e.g., acetylcholine)
Procedure:
-
Isolate small resistance arteries from mice and mount them on a pressure myograph.
-
Pressurize the arteries to a physiological level (e.g., 60 mmHg).
-
Pre-constrict the arteries with a vasoconstrictor to induce a stable tone.
-
Apply this compound to the bath solution and record any changes in arterial diameter.
-
In separate experiments, assess endothelium-dependent vasodilation by applying acetylcholine (B1216132) in the presence and absence of this compound.
Co-Immunoprecipitation of TRPV4 and KCa2.3
This biochemical assay is used to demonstrate the direct interaction between TRPV4 and KCa2.3 and how this compound enhances this interaction.
Materials:
-
Endothelial cell lysates from treated and untreated animals
-
Antibodies specific to TRPV4 and KCa2.3
-
Protein A/G-agarose beads
-
Lysis buffer
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse endothelial cells to solubilize proteins.
-
Incubate the cell lysate with an antibody against TRPV4 (or KCa2.3).
-
Add protein A/G-agarose beads to the lysate to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against KCa2.3 (or TRPV4) to detect the co-precipitated protein.
-
Compare the amount of co-precipitated protein in lysates from this compound-treated and untreated hypertensive animals.
Conclusion
This compound represents a novel therapeutic strategy for hypertension by specifically targeting the impaired interaction between TRPV4 and KCa2.3 in endothelial cells. The experimental protocols provided in this guide offer a framework for researchers to independently verify the efficacy of this compound and to compare its performance against other modulators of this critical vasoregulatory pathway. The unique mechanism of action of this compound may offer a more targeted approach to treating hypertension with a potentially improved side-effect profile compared to systemic channel activators or blockers. Further research and replication of these key experiments are crucial for validating this promising new therapeutic agent.
References
Safety Operating Guide
Handling and Safety Protocols for JNc-440: A Comprehensive Guide
Immediate action and comprehensive planning are critical when handling chemical compounds in a laboratory setting. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for JNc-440, ensuring the safety of researchers, scientists, and drug development professionals.
For safe and effective management of this compound, a thorough understanding of its properties as detailed in its Safety Data Sheet (SDS) is paramount. The following guidance is based on general best practices for handling chemical compounds in a research environment and should be supplemented with the specific information provided in the this compound SDS.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the correct use of personal protective equipment. All personnel handling this compound must be equipped with the following:
| PPE Category | Specification | Purpose |
| Eye Protection | Splash goggles or safety glasses with side shields.[1] | To protect eyes from splashes or aerosols of this compound, which may cause irritation.[1] |
| Hand Protection | Solvent-impermeable gloves. | To prevent skin contact and absorption, as some chemicals can be absorbed through the skin.[1] |
| Body Protection | Clothing adequate to protect the skin. | To prevent accidental skin exposure to this compound. |
| Respiratory | Use in a well-ventilated area. Mechanical exhaust may be required in confined areas.[1] A self-contained breathing apparatus may be necessary in case of fire or major spills.[1] | To prevent inhalation of harmful vapors or aerosols, which can affect the brain or nervous system.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following workflow should be strictly adhered to:
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocol:
-
Review the Safety Data Sheet (SDS): Before any handling, thoroughly read and understand the SDS for this compound. Pay close attention to sections detailing hazards, first-aid measures, and handling and storage instructions.
-
Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as specified in the table above.
-
Prepare the Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available to minimize movement and potential for spills.
-
Weighing/Measuring: Carefully weigh or measure the required amount of this compound. Use a dedicated and calibrated instrument.
-
Conduct Experiment: Perform the experimental procedure as planned. Avoid generating dust or aerosols.
-
Decontaminate Work Area: Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent as recommended in the SDS.
-
Segregate Waste: All waste materials, including contaminated PPE, disposable labware, and excess this compound, must be segregated into clearly labeled waste containers.
-
Dispose of Waste: Dispose of all waste according to institutional and local regulations for chemical waste. Do not mix with general waste.
-
Doff Personal Protective Equipment (PPE): Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes) should be placed in a designated, sealed hazardous waste container. |
| Contaminated PPE | Gloves, lab coats, and other PPE should be collected in a labeled bag and disposed of as hazardous waste. |
| Spill Cleanup | Materials used for cleaning spills should be treated as hazardous waste and disposed of accordingly. |
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert a supervisor and the institutional safety office.
-
If safe to do so, contain the spill using appropriate absorbent materials.
-
Follow the specific spill cleanup procedures outlined in the this compound SDS.
By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
